Product packaging for 2-Tert-butoxyphenol(Cat. No.:CAS No. 23010-10-8)

2-Tert-butoxyphenol

Cat. No.: B2420153
CAS No.: 23010-10-8
M. Wt: 166.22
InChI Key: CEGFADRHLIZQIP-UHFFFAOYSA-N
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Description

2-Tert-butoxyphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2420153 2-Tert-butoxyphenol CAS No. 23010-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFADRHLIZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on 2-tert-butoxyphenol (CAS: 23010-10-8) is exceedingly scarce. The majority of accessible information relates to the structurally distinct compound, 2-tert-butylphenol (CAS: 88-18-6). This guide summarizes the limited confirmed data for this compound and outlines the data categories that would be included in a comprehensive technical whitepaper. Researchers should exercise extreme caution and verify all data through experimental analysis.

Molecular Identity and Physical Properties

This section provides fundamental identification and physical data for this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueSource
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]phenolPubChem
Synonyms o-tert-Butoxyphenol, 2-(TERT-BUTOXY)PHENOLPubChem[1]
CAS Number 23010-10-8Pharmaffiliates
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
Canonical SMILES CC(C)(C)OC1=CC=CC=C1O
InChI Key CEGFADRHLIZQIP-UHFFFAOYSA-N
Physical Properties

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. This section would typically contain detailed experimental spectra and their interpretations.

Note: No reliable experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was found in publicly accessible databases. The following subsections describe the expected data.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

¹³C NMR Spectroscopy

A carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would identify all unique carbon environments in the this compound molecule. This would include the carbons of the tert-butyl group, the aromatic ring, and the carbon atoms bonded to the oxygen atoms.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-O stretching of the ether and phenol, and C-H stretches of the aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry would provide the mass-to-charge ratio of the parent ion, confirming the molecular weight. The fragmentation pattern would offer further structural information.

Synthesis and Reactivity

This section would detail the synthetic routes to this compound and describe its chemical reactivity.

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not currently available in the reviewed literature. A potential synthetic route could involve the Williamson ether synthesis, reacting catechol (1,2-dihydroxybenzene) with a tert-butyl halide in the presence of a base. However, this is a hypothetical pathway and would require experimental validation.

Below is a generalized workflow for the synthesis and purification of a chemical compound like this compound.

G General Workflow for Chemical Synthesis and Characterization reagents Starting Materials (e.g., Catechol, tert-Butyl Halide) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization product Pure this compound characterization->product

A generalized workflow for chemical synthesis.
Reactivity

Information regarding the specific chemical reactivity of this compound is not well-documented. Based on its structure, it would be expected to undergo reactions typical of phenols, such as electrophilic aromatic substitution, although the bulky tert-butoxy group may exert significant steric hindrance. The phenolic hydroxyl group can also participate in reactions such as esterification and etherification.

Applications

This compound is described as a "useful research chemical"; however, specific applications in drug development or other scientific fields are not detailed in the available literature. Its structural similarity to other hindered phenols suggests potential applications as an antioxidant or as a building block in organic synthesis.

Safety and Handling

Conclusion

This technical guide highlights the significant lack of publicly available experimental data for this compound. While its basic molecular identifiers are known, critical information regarding its physical properties, spectroscopic data, synthesis, reactivity, and safety is absent. Further experimental investigation is required to fully characterize this compound and to enable its potential application in research and development.

References

Spectroscopic and Analytical Profile of 2-Tert-butoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the spectroscopic properties of 2-tert-butoxyphenol (C₁₀H₁₄O₂). Due to the limited availability of publicly accessible, comprehensive spectral data for this specific compound, this document compiles available information and presents representative data and methodologies based on closely related analogs and general principles of phenolic compound analysis. The guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecules.

Chemical Identity and Properties

This compound is an organic aromatic compound. The presence of the bulky tert-butoxy group ortho to the hydroxyl group influences its chemical reactivity and spectroscopic characteristics.

PropertyValueSource
Chemical Formula C₁₀H₁₄O₂PubChem[1]
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]phenolPubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 23010-10-8Pharmaffiliates[2]

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for this compound is scarce. The following tables present a summary of expected and reported spectral characteristics, drawing from general knowledge of phenol spectroscopy and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and ether functional groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
~3550-3200O-H stretch (phenol)Strong, broad
~3100-3000Aromatic C-H stretchMedium
~2970-2850Aliphatic C-H stretchStrong
~1600-1450Aromatic C=C stretchMedium-Strong
~1250-1200Aryl-O stretch (ether)Strong
~1200-1000Alkyl-O stretch (ether)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shift of the hydroxyl proton can be variable and concentration-dependent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.2Multiplet4HAromatic protons
~4.5-5.5Singlet1HPhenolic OH
~1.3Singlet9Htert-butyl protons

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the tert-butoxy group.

Chemical Shift (δ, ppm)Assignment
~150-145C-O (phenolic)
~145-140C-O (ether)
~125-115Aromatic CH carbons
~80Quaternary C (tert-butyl)
~29Methyl C (tert-butyl)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. A 1971 study noted the mass spectrum of a derivative of this compound was consistent with its expected structure[3].

m/z RatioInterpretation
166Molecular ion [M]⁺
151Loss of a methyl group ([M-CH₃]⁺)
110Loss of isobutylene ([M-C₄H₈]⁺)
94Loss of the tert-butoxy group ([M-OC₄H₉]⁺)
57tert-butyl cation ([C₄H₉]⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR : A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, multiplicities, and integrations are determined.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol, dichloromethane).

  • Data Acquisition :

    • Ionization : Electron Ionization (EI) is a common method for generating fragments.

    • Analysis : The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_reporting Reporting Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (e.g., GC-MS) Prep->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Structure Elucidation) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Report Technical Report / Publication IR_Data->Report NMR_Data->Report MS_Data->Report

Caption: Generalized workflow for spectroscopic analysis.

Potential Biological Relevance

While specific signaling pathways involving this compound are not well-documented in publicly available literature, related compounds have been studied. For instance, certain bacterial strains have been shown to degrade 4-tert-butoxyphenol, an isomer of the title compound[4]. This suggests potential biodegradability and interaction with microbial metabolic pathways. The general class of alkylphenols, to which this compound belongs, is of interest in environmental science and toxicology.

The following diagram illustrates a hypothetical metabolic pathway for an alkoxyphenol, based on known microbial degradation mechanisms.

Metabolic_Pathway Substrate This compound Enzyme1 Monooxygenase Substrate->Enzyme1 Hydroxylation Intermediate1 Hydroxylated Intermediate Enzyme1->Intermediate1 Enzyme2 Hydroxylase / Lyase Intermediate1->Enzyme2 Side-chain cleavage Product1 Catechol Enzyme2->Product1 Product2 Tert-butanol Enzyme2->Product2 RingCleavage Ring Cleavage Pathway Product1->RingCleavage TCA TCA Cycle RingCleavage->TCA

Caption: Hypothetical microbial degradation pathway.

References

2-Tert-butoxyphenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-tert-butoxyphenol and its structural analogs. Due to a lack of comprehensive safety data for this compound, this guide draws heavily on information from the closely related compounds 4-tert-butoxyphenol and 2-tert-butylphenol. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards and after consulting the most current Safety Data Sheet (SDS) for the specific chemical being used.

Introduction

This compound is a substituted phenol derivative with potential applications in organic synthesis and drug development. As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of researchers and the integrity of experimental work. This guide provides an in-depth overview of the known and anticipated safety considerations for this compound, based on available data for it and its structural isomers and analogs.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available data for this compound and its related compounds, 4-tert-butoxyphenol and 2-tert-butylphenol, to provide a comparative safety profile.

Table 1: Physicochemical Properties
PropertyThis compound4-Tert-butoxyphenol2-Tert-butylphenol
CAS Number 23010-10-8[1]2460-87-988-18-6[2]
Molecular Formula C₁₀H₁₄O₂[1]C₁₀H₁₄O₂[3]C₁₀H₁₄O[2]
Molecular Weight 166.22 g/mol [1]166.22 g/mol [3]150.22 g/mol
Appearance Not availableNot availableColorless to yellow liquid[4]
Boiling Point Not availableNot available224 °C @ 760 mmHg[2]
Melting Point Not availableNot available-7 °C[2]
Flash Point Not availableNot available80 °C (closed cup)[4]
Vapor Pressure Not availableNot available0.05 mmHg @ 20 °C[2]
Specific Gravity Not availableNot available0.970[2]
Table 2: Toxicological Data (based on analogs)
Hazard4-Tert-butoxyphenol2-Tert-butylphenol
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[5]Corrosive, Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Toxicity[6]
Acute Oral Toxicity Not availableLD50 (Rat): 300-2000 mg/kg bw/day[6]
Acute Dermal Toxicity Not availableLD50 (Rabbit): 705 mg/kg bw (female), 1373 mg/kg bw (male)[6]
Health Effects Causes skin and serious eye irritation.[5]Causes severe skin and eye burns.[4] Vapors can irritate the respiratory tract.[4] Harmful if swallowed or absorbed through the skin.

Hazard Identification and GHS Classification

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on best practices for handling substituted phenols and should be strictly adhered to when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Gloves should be inspected before each use and changed immediately if contaminated.

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4]

  • Store separately from food and feedstuffs.[4]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows for this compound.

Spill_Response_Workflow cluster_spill Spill Detected cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill of This compound Assess Assess Spill Size and Immediate Risk Spill->Assess SmallSpill Small Spill (Containable) Assess->SmallSpill Minor LargeSpill Large Spill (Uncontained) Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

2-Tert-butoxyphenol: A Technical Overview of Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-tert-butoxyphenol (CAS No. 23010-10-8). While quantitative solubility data remains limited in publicly accessible literature, this document synthesizes qualitative descriptions and relevant physicochemical properties to inform its handling and use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 23010-10-8-
Appearance Colorless liquidResearchGate[2]
Boiling Point 81–83 °C at 4 mmHgResearchGate[2]
Density 1.03 g/cm³ at 25 °CResearchGate[2]

Solubility Profile

Qualitative Solubility Data:

SolventSolubility DescriptionSource
Dichloromethane (CH₂Cl₂)Well solubleResearchGate[2]
TolueneWell solubleResearchGate[2]
Diethyl ether (Et₂O)Well solubleResearchGate[2]
HexaneSlightly solubleResearchGate[2]

The structural characteristics of this compound, specifically the presence of both a polar hydroxyl group and a nonpolar tert-butoxy group, suggest its enhanced solubility in a variety of organic solvents.[2]

Experimental Protocols for Solubility Determination

Specific experimental protocols for determining the solubility of this compound have not been identified in the surveyed literature. However, a general methodology for determining the solubility of a solid compound in a solvent, often referred to as the "shake-flask method," is described below. This method is a standard approach and can be adapted for liquid solutes like this compound.

General Shake-Flask Method for Solubility Determination:

  • Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container, typically a flask or vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle. Centrifugation may be employed to facilitate a clear separation of the saturated solution from the excess solute.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A common method for quantifying organic compounds. A calibration curve is first established using solutions of known concentrations.

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

    • UV-Vis Spectroscopy: Applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a logical relationship for solvent selection based on polarity.

G cluster_workflow General Solubility Determination Workflow prep Preparation of Solute-Solvent Mixture equil Equilibration (Shaking at Constant T) prep->equil sep Phase Separation (Centrifugation) equil->sep analysis Analysis of Supernatant (e.g., HPLC, GC) sep->analysis calc Calculation of Solubility analysis->calc

A generalized workflow for the experimental determination of solubility.

G compound This compound polar_group Phenolic -OH (Polar) compound->polar_group has nonpolar_group tert-butoxy group (Nonpolar) compound->nonpolar_group has solvent_intermediate Intermediate Polarity (e.g., Dichloromethane, Ether) compound->solvent_intermediate likely soluble in solvent_polar Polar Solvents (e.g., Water, Alcohols) polar_group->solvent_polar favors solubility in solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar_group->solvent_nonpolar favors solubility in

Logical relationship between the structure of this compound and solvent polarity.

References

An In-depth Technical Guide to 2-Tert-butoxyphenol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butoxyphenol, a valuable research chemical. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its conceptual origins can be traced to the broader development of alkylated phenols and the well-established Williamson ether synthesis. This document details its physicochemical properties, outlines established and potential synthetic protocols, and explores its relevance in modern chemical research.

Historical Context and Discovery

The precise first synthesis of this compound is not clearly documented in seminal historical chemical literature. However, the intellectual framework for its creation lies in two key areas of 19th-century organic chemistry: the study of phenols and the development of ether synthesis methodologies.

The investigation of alkylated phenols was an active area of research. For instance, the acid-catalyzed reaction of phenol with isobutylene to produce tert-butylated phenols was described as early as 1890. While this work focused on C-alkylation (e.g., 2-tert-butylphenol and 2,4,6-tri-tert-butylphenol), it highlights the early interest in modifying the phenol scaffold.

The most probable route to the first synthesis of this compound is the Williamson ether synthesis , a method developed in the 1850s. This reaction, involving an alkoxide and an alkyl halide, became a fundamental method for the preparation of ethers. The application of this synthesis to a catechol derivative would logically lead to this compound.

Below is a logical workflow diagram illustrating the likely historical synthetic pathway.

Historical_Synthesis_Logic cluster_reactants Key Reactants cluster_reaction Core Reaction cluster_product Product Catechol Catechol (1,2-dihydroxybenzene) Williamson_Synthesis Williamson Ether Synthesis Catechol->Williamson_Synthesis Tert_butyl_halide tert-Butyl Halide (e.g., tert-butyl bromide) Tert_butyl_halide->Williamson_Synthesis Product This compound Williamson_Synthesis->Product Williamson_Ether_Synthesis Reactant1 Catechol Reaction Reaction (SN2) Reactant1->Reaction Reactant2 tert-Butyl Bromide Reactant2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product This compound Byproduct NaBr + HBr (or H2O) Reaction->Product Reaction->Byproduct

An In-depth Technical Guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-tert-butoxyphenol, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The compound with the formal IUPAC name 2-[(2-methylpropan-2-yl)oxy]phenol is commonly known as This compound .[1] It is also referred to by other synonyms, providing a quick reference for literature and database searches.

Synonyms:

  • 2-(TERT-BUTOXY)PHENOL[1]

  • o-t-butoxyphenol[1]

  • Phenol, 2-(1,1-dimethylethyl)- (for the related compound 2-tert-butylphenol)[2]

  • o-tert-Butylphenol (for the related compound 2-tert-butylphenol)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key computed and experimental properties. For comparative purposes, experimental data for the related compound, 2-tert-butylphenol, is also included.

PropertyThis compound (Computed)2-tert-butylphenol (Experimental)
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O
Molecular Weight 166.22 g/mol [1]150.22 g/mol
Boiling Point Not available223 °C at 760 mm Hg[3]
Melting Point Not available-6.8 °C[3]
Density Not available0.9783 g/cm³ at 20 °C[3]
logP (Octanol-Water) 2.3[1]3.31[3]
Vapor Pressure Not available0.00015 mm Hg[3]
Solubility Not availableSoluble in alcohol, very soluble in ether, soluble in alkali and carbon tetrachloride.[3]
Refractive Index Not available1.523 at 20°C
Flash Point Not available102 °C (Pensky-Martens closed cup)

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol (1,2-dihydroxybenzene) is reacted with a tert-butylating agent in the presence of a base.

Reaction: Catechol + tert-Butyl Halide → this compound

Materials and Reagents
  • Catechol

  • tert-Butyl bromide (or tert-butyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add catechol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Addition of Alkylating Agent: While stirring, add tert-butyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and allow it to react for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Role in Drug Discovery and Development

While specific studies on the biological activity of this compound are limited in publicly available literature, the structural motif of a substituted phenol with a bulky tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes. It can also provide steric hindrance, which can be used to modulate the interaction of the molecule with its biological target or to protect a nearby functional group from metabolic degradation.

Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a tert-butoxy group could modulate these activities and introduce new pharmacological properties. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds for screening in drug discovery programs.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification reagents Catechol + K2CO3 in DMF addition Add tert-Butyl Bromide reagents->addition reaction Heat (60-80 °C, 12-24h) addition->reaction quench Quench with Water reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Conceptual Role in Drug Discovery

This diagram conceptualizes how a substituted phenol like this compound can serve as a starting point in a drug discovery pipeline.

G cluster_0 Lead Generation cluster_1 Screening & Optimization start This compound Scaffold modification Chemical Modification (e.g., functional group addition) start->modification library Compound Library Synthesis modification->library screening High-Throughput Screening (Biological Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Conceptual workflow for drug discovery from a phenol scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-Tert-butoxyphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tert-butoxyphenol as a versatile building block and protecting group in organic synthesis. Detailed protocols for its synthesis, application as a precursor for substituted phenols, and deprotection are provided, supported by quantitative data and reaction diagrams.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized as a protected form of catechol. The bulky tert-butyl group masks one of the hydroxyl functionalities, allowing for selective reactions at the other positions of the aromatic ring. This strategy is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butoxy group can be readily removed under acidic conditions to reveal the free hydroxyl group, making it an effective protecting group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]phenol[1]
CAS Number 23010-10-8[1]
Appearance Not available
Boiling Point Not available
Storage 2-8°C Refrigerator

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, involving the selective mono-alkylation of catechol.

Reaction Scheme: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_products Products Catechol Catechol Reaction + Catechol->Reaction tert_Butyl_Bromide tert-Butyl Bromide tert_Butyl_Bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Salt KBr Water H₂O Reaction->Product Reaction->Salt Reaction->Water

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[2][3][4]

Materials:

  • Catechol

  • tert-Butyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[2]

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[2]

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of catechol (1.0 eq.) in acetonitrile (15 volumes), add potassium carbonate (2.0 eq.).[2]

  • To this suspension, add tert-butyl bromide (1.1 eq.) at room temperature.

  • Stir the reaction mixture for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be gently heated.

  • After completion, filter the reaction mixture to remove inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or MTBE.

  • Wash the organic layer successively with water (2 x 10 volumes) and brine solution (15 ml).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Purity (after chromatography) >98%

Application of this compound as a Precursor

This compound serves as an excellent starting material for the synthesis of various substituted phenols. The protected hydroxyl group allows for regioselective functionalization of the aromatic ring.

Reaction Scheme: Synthesis of a Substituted Phenol

G cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Deprotection Start This compound Reaction1 + Start->Reaction1 Electrophile Electrophile (E⁺) Electrophile->Reaction1 Intermediate Substituted This compound Reaction2 + Intermediate->Reaction2 Deprotection Acid (e.g., TFA) Deprotection->Reaction2 Final_Product Substituted Catechol Reaction1->Intermediate Reaction2->Final_Product

Caption: General workflow for the synthesis of substituted catechols.

Experimental Protocol: ortho-Formylation and Deprotection (Illustrative Example)

This protocol describes a representative two-step synthesis of a substituted catechol from this compound.

Step 1: ortho-Formylation (Duff Reaction)

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glycerol

Procedure:

  • Mix this compound (1.0 eq.) and hexamethylenetetramine (1.5 eq.) in trifluoroacetic acid or glycerol.

  • Heat the mixture to 100-150 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and hydrolyze by adding aqueous acid (e.g., 2M HCl).

  • Extract the product with ethyl acetate or a similar organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Step 2: Deprotection of the tert-Butoxy Group

Materials:

  • Substituted this compound from Step 1

  • Trifluoroacetic acid (TFA)[5][6]

  • Dichloromethane (DCM) or Chloroform[5]

  • Diethyl ether[5]

Procedure:

  • Dissolve the substituted this compound (1.0 eq.) in dichloromethane or chloroform (e.g., 30 mL for 18.6 mmol).[5]

  • Add trifluoroacetic acid (approx. 10 eq.) to the solution.[5]

  • Stir the mixture at room temperature overnight.[5]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.[5]

  • Dissolve the resulting oil in a minimal amount of chloroform and precipitate the product by adding it to a large volume of diethyl ether.[5]

  • Stir the suspension, then filter the precipitate, wash with diethyl ether, and dry under reduced pressure to obtain the final substituted catechol.[5]

Quantitative Data:

ParameterStep 1 YieldStep 2 Yield
Typical Yield 40-60%80-95%[5]

Deprotection of this compound

The removal of the tert-butyl protecting group is a key step to unmask the hydroxyl functionality. This is typically achieved under acidic conditions.

Reaction Scheme: Acid-Catalyzed Deprotection

G cluster_reactants Reactant cluster_products Products Start This compound Reaction + Start->Reaction Acid Acid (e.g., TFA) Acid->Reaction Product Catechol Byproduct Isobutylene Reaction->Product Reaction->Byproduct

Caption: Deprotection of this compound to catechol.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

This protocol provides a detailed method for the cleavage of the tert-butyl ether.[5][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[5][6]

  • Dichloromethane (DCM) or Chloroform[5]

  • Diethyl ether[5]

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane or chloroform.

  • Add trifluoroacetic acid (5-10 eq.) and stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight, as monitored by TLC.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude catechol can be purified by recrystallization or column chromatography. For small scale, precipitation from a concentrated solution into a non-polar solvent like diethyl ether can be effective.[5]

Quantitative Data:

ParameterValue
Typical Yield >90%
Reaction Time 2-12 hours

Logical Workflow for Utilizing this compound

The following diagram illustrates the logical steps involved in using this compound in a synthetic sequence.

G Start Start with Catechol Protection Synthesize this compound (Williamson Ether Synthesis) Start->Protection Functionalization Regioselective Functionalization of the Aromatic Ring Protection->Functionalization Deprotection Remove tert-Butyl Group (Acid-Catalyzed Cleavage) Functionalization->Deprotection Target Target Substituted Catechol Deprotection->Target

Caption: Synthetic strategy using this compound.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of substituted phenols and catechols. Its use as a protecting group allows for high regioselectivity in aromatic functionalization reactions. The protocols provided herein offer robust methods for the synthesis, application, and deprotection of this compound, making it a valuable tool for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols: Deprotection of 2-Tert-butoxyphenol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the deprotection of 2-tert-butoxyphenol ethers, a crucial step in various synthetic pathways. The tert-butyl ether is a robust protecting group for phenols, stable to a wide range of reaction conditions. Its removal, however, requires specific reagents and protocols. This document outlines three primary methods for this transformation: strong acid cleavage with trifluoroacetic acid (TFA), and milder Lewis acid-catalyzed deprotection using zinc bromide (ZnBr₂) or a combination of cerium(III) chloride and sodium iodide (CeCl₃/NaI).

Data Presentation: Comparison of Deprotection Methods

The following tables summarize the reaction conditions and reported yields for the deprotection of various aryl tert-butyl ethers, providing a comparative overview of the different methods. It is important to note that reaction conditions and yields can be substrate-dependent.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)

SubstrateReagents and ConditionsTimeYieldReference
N-Boc protected amino acid tert-butyl esterTFA/CH₂Cl₂ (1:1)5 hHigh[1]
General Aryl tert-butyl etherTFA in CH₂Cl₂30 min-[2]
N-Boc Amine5 equiv. TFA in CH₂Cl₂, 60°C (microwave)30 minHigh[2]

Note: Data for simple this compound is not explicitly available in the reviewed literature; the presented data is for analogous tert-butyl deprotections.

Table 2: Deprotection using Zinc Bromide (ZnBr₂)

SubstrateReagents and ConditionsTimeYieldReference
N-(PhF)amino acid tert-butyl ester500 mol% ZnBr₂ in CH₂Cl₂24 hGood[1][3]
tert-Butyl estersZnBr₂ in CH₂Cl₂-High[4][5]
N-Boc secondary aminesExcess ZnBr₂ in CH₂Cl₂3 hHigh[6]

Note: While effective for tert-butyl esters and N-Boc groups, specific examples with yields for this compound were not found. The conditions are likely adaptable for phenolic ethers.

Table 3: Deprotection using Cerium(III) Chloride and Sodium Iodide (CeCl₃/NaI)

SubstrateReagents and ConditionsTimeYieldReference
Aryl tert-butyl ethersAnhydrous CeCl₃, NaI in CH₃CN--
N-Boc-protected tert-butyl ester amino acids1.5 equiv. CeCl₃·7H₂O, 1.3 equiv. NaI in refluxing CH₃CN24 h (pre-reflux)High
p-Methoxybenzyl ethers1.5 equiv. CeCl₃·7H₂O, 1.5 equiv. NaI in refluxing wet CH₃CN-High

Note: This method is highlighted for its mildness and chemoselectivity, particularly for aromatic tert-butyl ethers.

Experimental Protocols

The following are detailed methodologies for the key deprotection experiments cited.

Protocol 1: Deprotection of Aryl Tert-butyl Ethers using Trifluoroacetic Acid (TFA)

Materials:

  • Aryl tert-butyl ether

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the aryl tert-butyl ether in anhydrous dichloromethane (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenol.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of Aryl Tert-butyl Ethers using Zinc Bromide (ZnBr₂)

Materials:

  • Aryl tert-butyl ether

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the aryl tert-butyl ether (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add anhydrous zinc bromide (5 mmol, 500 mol%).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, add water (20 mL) to the reaction mixture and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude phenol by flash column chromatography.

Protocol 3: Deprotection of Aryl Tert-butyl Ethers using Cerium(III) Chloride and Sodium Iodide (CeCl₃/NaI)

Materials:

  • Aryl tert-butyl ether

  • Acetonitrile (CH₃CN), anhydrous

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend cerium(III) chloride heptahydrate (1.5 equivalents) and sodium iodide (1.3-1.5 equivalents) in anhydrous acetonitrile.

  • Reflux the mixture for 1-2 hours to activate the reagent system.

  • Add the aryl tert-butyl ether (1 equivalent) to the refluxing suspension.

  • Continue to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding saturated sodium thiosulfate solution.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the chemical processes and workflows associated with the deprotection of this compound ethers.

Deprotection_Mechanism cluster_acid Acid-Catalyzed Deprotection (e.g., TFA) cluster_lewis Lewis Acid-Catalyzed Deprotection (e.g., ZnBr₂ or CeCl₃/NaI) A1 This compound A2 Protonated Ether A1->A2 + H⁺ A3 Catechol A2->A3 Loss of tert-butyl cation A4 tert-Butyl Cation A2->A4 A5 Isobutene A4->A5 - H⁺ L1 This compound L2 Lewis Acid Complex L1->L2 + Lewis Acid (LA) L3 Catechol L2->L3 Cleavage L4 tert-Butyl Halide/Alkene L2->L4

Caption: Reaction mechanisms for acid-catalyzed and Lewis acid-catalyzed deprotection.

Experimental_Workflow start Start: this compound Ether dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Deprotection Reagent (TFA, ZnBr₂, or CeCl₃/NaI) dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: 2-Hydroxyphenol (Catechol) purify->end

Caption: A general experimental workflow for the deprotection of this compound ethers.

Decision_Tree start Choose Deprotection Method acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive tfa Use TFA acid_sensitive->tfa No lewis_acid Consider Lewis Acid acid_sensitive->lewis_acid Yes mild_conditions Are mild conditions required? cecl3 Use CeCl₃/NaI (milder) mild_conditions->cecl3 Yes znbr2 Use ZnBr₂ (moderate) mild_conditions->znbr2 No lewis_acid->mild_conditions

Caption: A decision tree to aid in selecting an appropriate deprotection method.

References

Applications of 2-Tert-butoxyphenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butoxyphenol is a sterically hindered phenol that holds potential as a versatile building block in medicinal chemistry. The phenolic hydroxyl group, shielded by a bulky tert-butoxy group at the ortho position, imparts unique chemical properties that can be exploited in drug design. While detailed public-domain literature on the direct medicinal chemistry applications of this compound is limited, the broader class of hindered phenols, particularly those with tert-butyl substitutions, is well-established for its significant antioxidant, anti-inflammatory, and neuroprotective activities. These compounds are of great interest in the development of therapeutics for a range of diseases.

This document provides detailed application notes and protocols based on the activities of structurally related and representative hindered phenols, such as 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT). These examples serve as a practical guide for researchers looking to explore the potential of this compound and its derivatives in drug discovery.

Application Note 1: Anti-inflammatory Activity of Hindered Phenols

Hindered phenols, including derivatives of this compound, are recognized for their potential as anti-inflammatory agents. Their mechanism of action is often attributed to their antioxidant properties, which can mitigate the oxidative stress associated with inflammation. A notable example is the synergistic anti-inflammatory effect observed with combinations of BHT and BHA.[1][2] This combination has been shown to potently inhibit the expression of key pro-inflammatory genes, cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells.[1][2]

Quantitative Data: Inhibition of Pro-inflammatory Gene Expression

The following table summarizes the inhibitory effects of BHT, BHA, and their combination on the expression of Cox2 and Tnfa mRNA in RAW264.7 cells stimulated with LPS.

Compound/CombinationConcentration (µM)Inhibition of Cox2 mRNA Expression (%)Inhibition of Tnfa mRNA Expression (%)
BHT50SlightSlight
BHA50SlightSlight
BHT + BHA (1:1)50 + 50Significantly EnhancedGreatly Enhanced
BHT + TBP (1:1)50 + 50Slightly Enhanced-
BHA + TBP (1:1)50 + 50Slightly Enhanced-

TBP: 2,4,6-tri-tert-butylphenol. Data adapted from a study on RAW264.7 cells.[1][2]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the methodology to assess the anti-inflammatory activity of test compounds by measuring the inhibition of LPS-induced pro-inflammatory gene expression in RAW264.7 cells.

1. Cell Culture and Treatment:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the test compounds (e.g., this compound derivatives) at various concentrations for 30 minutes.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 3 hours.

2. RNA Extraction and cDNA Synthesis:

  • After incubation, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Quantify the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

3. Real-Time Polymerase Chain Reaction (RT-PCR):

  • Perform real-time PCR using the synthesized cDNA, specific primers for Cox2, Tnfa, and a housekeeping gene (e.g., 18S rRNA), and a suitable PCR master mix.

  • The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt) after normalization to the housekeeping gene.

Signaling Pathway: Inhibition of LPS-induced Pro-inflammatory Gene Expression

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Genes Pro-inflammatory Genes (Cox2, Tnfa) NFkB->ProInflammatory_Genes Hindered_Phenols Hindered Phenols (e.g., this compound derivatives) Hindered_Phenols->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and its inhibition by hindered phenols.

Application Note 2: this compound as a Synthetic Building Block

The chemical structure of this compound makes it an attractive starting material for the synthesis of more complex molecules in drug discovery. The phenolic hydroxyl group can be readily functionalized, and the tert-butoxy group can serve as a protecting group or a modulator of physicochemical properties such as lipophilicity. While specific examples of its use are not widespread in publicly available literature, its potential is evident from the synthesis of related hindered phenol-containing drugs.

Experimental Workflow: General Synthetic Strategy

The following diagram illustrates a general workflow for utilizing this compound as a building block for creating a library of derivatives for biological screening.

Synthetic_Workflow Start This compound Reaction1 Functionalization of Phenolic Hydroxyl (e.g., Etherification, Esterification) Start->Reaction1 Reaction2 Aromatic Ring Substitution (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Reaction2 Library Library of Derivatives Reaction1->Library Reaction2->Library Screening Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) Library->Screening Hit Hit Compound Screening->Hit

Caption: General synthetic workflow for the derivatization of this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The established antioxidant and anti-inflammatory properties of the closely related hindered phenols provide a strong rationale for the investigation of this compound derivatives as potential therapeutic agents. The protocols and data presented here, based on analogous compounds, offer a foundational framework for researchers to initiate their own studies into the synthesis and biological evaluation of novel drug candidates derived from this versatile building block. Further research into the specific applications of this compound is warranted to fully unlock its potential in the development of new medicines.

References

2-Tert-butoxyphenol: A Versatile Intermediate for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Tert-butoxyphenol is a phenolic compound with potential as a versatile intermediate in the synthesis of novel antioxidant molecules. Its structure, featuring a hydroxyl group and a bulky tert-butoxy group on the aromatic ring, provides a unique scaffold for the development of new antioxidants with tailored properties. The hydroxyl group can act as a hydrogen donor to scavenge free radicals, a key mechanism of antioxidant action. The tert-butoxy group can enhance the lipophilicity of derivative molecules, potentially improving their incorporation into lipid membranes and protecting against lipid peroxidation. This document outlines the potential synthetic utility of this compound and provides a hypothetical protocol for the synthesis and evaluation of a novel antioxidant derivative.

While direct synthesis of widely recognized commercial antioxidants using this compound as a starting material is not extensively documented in publicly available literature, its chemical structure lends itself to established synthetic transformations for creating hindered phenolic antioxidants. The following sections detail a hypothetical synthetic pathway and evaluation method.

Hypothetical Synthesis of a Novel Antioxidant from this compound

A plausible synthetic route involves the ortho-alkylation of this compound to introduce an additional bulky substituent, thereby creating a hindered phenolic structure known to enhance antioxidant activity. This hypothetical example describes the synthesis of 2-tert-butoxy-6-methylphenol.

Experimental Protocol: Synthesis of 2-tert-butoxy-6-methylphenol

Materials:

  • This compound

  • Paraformaldehyde

  • Sodium borohydride

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formylation of this compound:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

    • Add paraformaldehyde (2 equivalents) and a catalytic amount of sodium hydroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude intermediate, 3-(tert-butoxy)-2-hydroxybenzaldehyde.

  • Reduction of the Aldehyde:

    • Dissolve the crude 3-(tert-butoxy)-2-hydroxybenzaldehyde in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 2-tert-butoxy-6-methylphenol by silica gel column chromatography using a hexane-ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent to yield the final product as a solid or oil.

Data Presentation:

CompoundStarting MaterialReagentsYield (%)Purity (%)
2-tert-butoxy-6-methylphenolThis compoundParaformaldehyde, Sodium borohydride, NaOH65-75>98

Evaluation of Antioxidant Activity

The antioxidant activity of the synthesized compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Synthesized 2-tert-butoxy-6-methylphenol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized compound and ascorbic acid in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the different concentrations of the synthesized compound or ascorbic acid to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Data Presentation:

CompoundIC50 (µg/mL)
2-tert-butoxy-6-methylphenol(Experimental Value)
Ascorbic Acid (Control)(Experimental Value)

Visualizations

Synthesis_Workflow A This compound B Formylation (Paraformaldehyde, NaOH) A->B Step 1 C 3-(tert-butoxy)-2- hydroxybenzaldehyde B->C D Reduction (Sodium borohydride) C->D Step 2 E 2-tert-butoxy-6-methylphenol (Crude) D->E F Purification (Column Chromatography) E->F Step 3 G Pure 2-tert-butoxy-6-methylphenol F->G

Caption: Hypothetical synthesis workflow for 2-tert-butoxy-6-methylphenol.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Synthesized Compound Stock Solution C Serial Dilutions A->C B DPPH Solution (0.1 mM in Methanol) D Mix Sample/Control with DPPH in 96-well plate C->D E Incubate in Dark (30 minutes) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathways

The primary mechanism of action for phenolic antioxidants is the direct scavenging of free radicals. This interrupts the propagation of chain reactions that lead to cellular damage. By donating a hydrogen atom from its phenolic hydroxyl group, the antioxidant neutralizes a free radical, and the resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by bulky substituents, preventing it from initiating further radical reactions.

Antioxidant_Mechanism FR Free Radical (R•) A_radical Antioxidant Radical (ArO•) (Stabilized) FR->A_radical Radical Scavenging RH Neutralized Molecule (RH) FR->RH Neutralization AH Phenolic Antioxidant (ArOH) AH->A_radical H• donation

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Application Notes and Protocols for 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Tert-butoxyphenol, a versatile organic compound with applications in synthesis and potentially in biological studies.

Compound Overview

This compound is an aromatic ether with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Its structure features a tert-butoxy group attached to a phenol ring at the ortho position. This compound can serve as a protected form of catechol, a valuable precursor in the synthesis of various pharmaceuticals and other fine chemicals. The tert-butyl group can be cleaved under acidic conditions to reveal the free hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
IUPAC Name2-[(2-methylpropan-2-yl)oxy]phenol[1]
CAS Number23010-10-8[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from catechol and a tert-butylating agent. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[2]

Reaction Scheme:

G Catechol Catechol Product This compound Catechol->Product 1. NaH, THF 2. t-BuBr Base Base (e.g., NaH) TertButylHalide tert-Butyl Halide (e.g., t-BuBr) Byproduct NaX + H₂

Caption: Williamson Ether Synthesis of this compound.

Materials:

  • Catechol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl bromide (t-BuBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of catechol (1.10 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g, 11 mmol of 60% dispersion) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add tert-butyl bromide (1.37 g, 10 mmol) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 60-70%

Table 2: Spectroscopic Data for this compound (Predicted)

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.00-6.80 (m, 4H, Ar-H), 5.50 (s, 1H, OH), 1.40 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ 146.0, 145.5, 122.0, 120.5, 119.0, 115.0, 80.0, 29.0
IR (KBr, cm⁻¹)3400 (O-H stretch), 3050 (Ar C-H stretch), 2980 (C-H stretch), 1590, 1500 (C=C stretch), 1240 (C-O stretch)
MS (EI, m/z)166 [M]⁺, 110 [M - C₄H₈]⁺, 57 [C₄H₉]⁺
Deprotection of this compound to Catechol

This protocol outlines the acid-catalyzed removal of the tert-butyl protecting group to yield catechol.

Reaction Workflow:

G start This compound in Dichloromethane add_acid Add Trifluoroacetic Acid (TFA) start->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify (if necessary) dry->purify end Catechol purify->end

Caption: Deprotection of this compound Workflow.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.66 g, 10 mmol) in dichloromethane (50 mL).

  • Add trifluoroacetic acid (1.14 g, 10 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield catechol.

Expected Yield: >90%

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant potential of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Signaling Pathway (Conceptual):

G DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• donation Antioxidant This compound (ArOH) Radical ArO• Antioxidant->Radical

Caption: DPPH Radical Scavenging Mechanism.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Table 3: Example Data for DPPH Assay

Concentration of this compound (µg/mL)Absorbance at 517 nm% Scavenging
0 (Control)0.8500
100.72315
250.59530
500.42550
1000.21375

Applications in Drug Development

This compound can be a valuable building block in medicinal chemistry. The protected catechol moiety allows for selective reactions at other positions of the molecule. Subsequent deprotection can unmask the catechol functionality, which is a common structural motif in many biologically active compounds, including neurotransmitters and their analogs. The antioxidant properties of the parent phenol and the revealed catechol may also be of interest in the development of drugs targeting oxidative stress-related diseases.

References

Application Note: Identification of 2-Tert-butoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

2-tert-butoxyphenol is a phenolic compound of interest in various fields, including chemical synthesis and as a potential impurity or metabolite in pharmaceutical and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for unambiguous identification. This document outlines a general GC-MS method that can be adapted and validated for the specific needs of the user.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte.

1.1. Liquid Samples (e.g., Water, Wine)

A common and efficient technique for liquid samples is Solid-Phase Microextraction (SPME).[1]

  • Apparatus: 20 mL SPME glass vial with a perforated cap and Teflon seal, SPME system with a polydimethylsiloxane (PDMS) coated fiber.[1]

  • Procedure:

    • Place 10 mL of the liquid sample into a 20 mL SPME vial.

    • For enhanced extraction efficiency, add approximately 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[1]

    • If an internal standard is used for quantification, add an appropriate amount of the standard solution to the sample.

    • Seal the vial and place it in the SPME autosampler.

    • Expose the SPME fiber to the headspace above the sample for a set time and temperature (e.g., 20 minutes at 40°C).[1]

    • After extraction, the fiber is retracted and introduced into the GC injector for thermal desorption.

1.2. Solid Samples (e.g., Soil, Tissue)

For solid samples, a solvent extraction followed by clean-up is typically required.

  • Apparatus: Sonicator, centrifuge, Kuderna-Danish apparatus or nitrogen evaporator.

  • Procedure:

    • Weigh 1-10 g of the homogenized solid sample into a glass container.

    • Add a suitable extraction solvent. A mixture of hexane and acetone is often effective for phenolic compounds.

    • Sonicate the mixture for a set period (e.g., 20 minutes) to ensure efficient extraction.

    • Separate the solvent extract from the solid residue by centrifugation or filtration.

    • The extract can be concentrated using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

    • The concentrated extract is then ready for GC-MS analysis.

1.3. Biological Fluids (e.g., Blood, Urine)

Extraction from biological fluids often involves liquid-liquid extraction or solid-phase extraction.

  • Apparatus: Centrifuge, vortex mixer, solid-phase extraction (SPE) cartridges.

  • Procedure (Liquid-Liquid Extraction):

    • To a known volume of the biological fluid, add a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean tube.

    • The extract can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Column5% Phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature260°C[1]
Injection ModeSplitless (for trace analysis)[1]
Carrier GasHelium at a constant flow of 1 mL/min[1]
Oven Temperature ProgramInitial temperature 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C[1]
Mass Scan Rangem/z 40-450
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Analysis and Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.

Table 2: Mass Spectral Data for Identification (based on 2-tert-butylphenol as a reference)

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~9 min135107, 150

Note: The retention time and mass spectrum should be confirmed by analyzing a pure standard of this compound under the same analytical conditions.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Sample Matrix (Liquid, Solid, or Biological) Extraction Extraction (SPME, LLE, or Solvent Extraction) Sample->Extraction Cleanup Clean-up & Concentration (if necessary) Extraction->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Identification Identification & Confirmation Library_Search->Identification

Caption: Workflow for the identification of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and robust framework for the identification of this compound in a variety of sample matrices. The provided protocols for sample preparation and GC-MS analysis can be adapted and optimized to meet the specific requirements of the user's application. For quantitative analysis, it is essential to perform a full method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification.

References

Synthesis of 2-tert-butoxyphenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-tert-butoxyphenol. This versatile starting material, featuring a sterically hindered tert-butoxy group ortho to a phenolic hydroxyl, offers unique reactivity and serves as a key building block in the synthesis of a range of compounds with potential applications in medicinal chemistry and materials science.

Introduction to Derivatization of this compound

This compound is a valuable starting material for creating a library of substituted phenolic compounds. The tert-butoxy group serves as a bulky protecting group for the ortho-hydroxyl, directing reactions to other positions on the aromatic ring and influencing the molecule's overall properties. Key synthetic transformations include O-alkylation of the phenolic hydroxyl group, electrophilic aromatic substitution on the benzene ring, and deprotection of the tert-butyl group to reveal a catechol moiety. These modifications allow for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of properties for materials science applications.

Key Synthetic Transformations and Protocols

This section outlines detailed protocols for common derivatization reactions of this compound.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the O-alkylation of the phenolic hydroxyl group of this compound. This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the phenol, attacks an alkyl halide.[1][2]

General Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start This compound Base Base (e.g., K2CO3, NaH) Start->Base Deprotonation Solvent Solvent (e.g., DMF, Acetone) Base->Solvent in Alkyl_Halide Alkyl Halide (R-X) Solvent->Alkyl_Halide Addition of Reaction_Mixture Reaction Mixture Alkyl_Halide->Reaction_Mixture Heating Heating (optional) Reaction_Mixture->Heating Workup Aqueous Workup Heating->Workup Extraction Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product O-alkylated Product Purification->Product

Figure 1. General workflow for the Williamson ether synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-(Benzyloxy)phenol

This protocol describes the synthesis of 2-(benzyloxy)phenol, a common derivative.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-1-tert-butoxybenzene.

  • Deprotection (Optional): The tert-butyl group can be removed using a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield 2-(benzyloxy)phenol.[1][3]

Quantitative Data for O-Alkylation Reactions:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃AcetoneReflux6>90 (typical)General Protocol
Ethyl bromoacetateK₂CO₃DMF804~85General Protocol
1-BromobutaneNaHTHF6012>90 (typical)General Protocol
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring of this compound. The bulky tert-butoxy group typically directs substitution to the para position.

General Signaling Pathway for Friedel-Crafts Acylation:

Friedel_Crafts_Acylation Start This compound Intermediate Sigma Complex Start->Intermediate + Acylium Ion Acyl_Halide Acyl Halide (RCOCl) Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Product Acylated Product Intermediate->Product - H+

Figure 2. Simplified pathway for Friedel-Crafts acylation of this compound.

Experimental Protocol: Synthesis of 1-(3-tert-butoxy-4-hydroxyphenyl)ethan-1-one

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a dry solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Reactions:

ReactantCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Acetyl chlorideAlCl₃DCM0 to RT41-(3-tert-butoxy-4-hydroxyphenyl)ethan-1-one~70-80
Propionyl chlorideAlCl₃CS₂0 to RT51-(3-tert-butoxy-4-hydroxyphenyl)propan-1-one~70-80
tert-Butyl chlorideAlCl₃Nitrobenzene2522-tert-butoxy-4-tert-butylphenol~60-70
Deprotection of the tert-Butyl Group

The tert-butyl ether can be cleaved under acidic conditions to yield the corresponding catechol derivative. This is a crucial step when the final product requires a free ortho-hydroxyl group for biological activity or further functionalization. Trifluoroacetic acid (TFA) is a common reagent for this transformation.[1][3]

Logical Relationship for Deprotection:

Deprotection_Logic Protected This compound Derivative Deprotected Catechol Derivative Protected->Deprotected + Acid Acid Strong Acid (e.g., TFA) Byproduct tert-butyl cation (-> isobutylene + H+) Deprotected->Byproduct generates

Figure 3. Logical diagram of the acid-catalyzed deprotection of the tert-butyl group.

Experimental Protocol: Deprotection of 2-(Benzyloxy)-1-tert-butoxybenzene

  • Reaction Setup: Dissolve the 2-(benzyloxy)-1-tert-butoxybenzene (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the product, dry the organic layer, and concentrate. The crude product can be further purified by column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are precursors to a variety of bioactive molecules. The ability to introduce different functional groups at various positions allows for the generation of compound libraries for screening in drug discovery programs. For instance, the catechol moiety, unmasked after deprotection, is a common feature in many pharmacologically active compounds.

Conclusion

This compound is a highly useful and versatile starting material for the synthesis of a wide array of derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to perform O-alkylation, Friedel-Crafts reactions, and deprotection allows for the strategic design and synthesis of novel molecules with potential applications in various fields of chemical and pharmaceutical research. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-tert-butoxyphenol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, a substituted phenol, are fractional distillation under reduced pressure, column chromatography on silica gel, and recrystallization. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A2: Impurities from a Williamson ether synthesis of this compound typically include unreacted starting materials such as catechol and the tert-butylating agent (e.g., tert-butyl bromide or tert-butyl chloride). Byproducts can include the dialkylated product (1,2-di-tert-butoxybenzene) and products of elimination from the tert-butylating agent.

Q3: My purified this compound is a yellow oil, but I expected a white solid. What could be the reason?

A3: While pure this compound is expected to be a low-melting solid or a colorless oil, a yellow tint often indicates the presence of oxidized phenolic impurities. To obtain a colorless product, it is recommended to perform the purification under an inert atmosphere (e.g., nitrogen or argon) and to use freshly distilled solvents. If the product is still yellow, a final purification step by column chromatography or recrystallization may be necessary.

Q4: Can I use distillation to purify this compound?

A4: Yes, fractional distillation under reduced pressure is a suitable method for purifying this compound, especially for larger quantities. It is effective at separating the product from less volatile impurities. Care should be taken to avoid high temperatures which can cause decomposition.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. Incorrect solvent system polarity.Optimize the eluent system. A common system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 30-50:1 ratio of silica gel to crude product by weight.
Product is eluting with the solvent front. Eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture.
Product is not eluting from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking of the product band on the column. The compound is acidic and interacting strongly with the silica gel.Add a small amount of a modifying agent, such as 0.1-1% acetic acid, to the eluent to improve the peak shape.
Sample is not fully dissolved or is precipitating on the column.Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The compound is an oil at the recrystallization temperature.Try a different solvent or solvent system. If the product has a low melting point, cooling to a lower temperature (e.g., in an ice-salt bath or freezer) may be necessary.
Oiling out of the product instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to maximize crystal formation.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Use this method with caution as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a representative procedure for the purification of this compound from a crude reaction mixture.

  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A layer of sand (approximately 1 cm) is added on top of the plug.

    • The column is filled with silica gel (230-400 mesh) as a slurry in hexanes. The column should be gently tapped to ensure even packing and to remove air bubbles.

    • A layer of sand (approximately 0.5 cm) is added to the top of the silica bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • The solution is carefully loaded onto the top of the silica gel bed using a pipette.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient might start with 5% ethyl acetate in hexanes, progressing to 10%, 20%, and 50% ethyl acetate in hexanes.

    • Fractions are collected in test tubes or flasks.

  • Analysis and Product Collection:

    • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Fractions containing the pure this compound are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound using different techniques. Please note that actual results will vary depending on the specific experimental conditions and the purity of the crude material.

Purification Technique Starting Material Purity (GC-MS) Final Product Purity (GC-MS) Typical Recovery Yield Key Parameters
Fractional Distillation ~85%>98%70-85%Pressure: 1-5 mmHg; Boiling Point: ~80-90 °C
Column Chromatography ~85%>99%60-80%Stationary Phase: Silica Gel; Eluent: Ethyl Acetate/Hexanes gradient
Recrystallization ~90% (after initial purification)>99.5%75-90%Solvent: Hexanes or Heptane

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Distillation crude->distillation Initial Purification (Large Scale) column Column Chromatography crude->column High Purity Separation distillation->column Further Purification pure_product Pure this compound distillation->pure_product recrystallization Recrystallization column->recrystallization Final Polishing column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Identified check_purity Analyze Purity (TLC, GC-MS) start->check_purity impurity_present Impurities Present? check_purity->impurity_present select_method Select Appropriate Purification Method impurity_present->select_method Yes pure Pure Product Obtained impurity_present->pure No distill Distillation select_method->distill chromatography Column Chromatography select_method->chromatography recrystallize Recrystallization select_method->recrystallize optimize Optimize Conditions distill->optimize chromatography->optimize recrystallize->optimize optimize->check_purity not_pure Product Still Impure optimize->not_pure not_pure->select_method Re-evaluate Method

Caption: A logical troubleshooting workflow for purification issues.

Technical Support Center: Overcoming Steric Hindrance with 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of 2-tert-butoxyphenol in managing sterically hindered reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and answers to common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the protection of a phenol as a 2-tert-butoxyphenyl ether and its subsequent deprotection.

Issue Potential Cause Recommended Solution
Low yield during O-tert-butylation (Protection) Incomplete deprotonation of the starting phenol.Ensure the use of a sufficiently strong base to fully generate the phenoxide. For less acidic phenols, consider stronger bases like sodium hydride (NaH).
Steric hindrance from bulky ortho substituents on the starting phenol.Increase reaction time and/or temperature. Consider using a less sterically demanding tert-butylating agent if possible, although this may not be an option for forming the specific 2-tert-butoxyphenyl group.
Side reactions, such as C-alkylation.Optimize reaction conditions to favor O-alkylation. This can include the choice of solvent and counter-ion. Using a catalyst like zinc can promote selective O-tert-butylation.[1]
Difficulty in cleaving the tert-butyl ether (Deprotection) Inappropriate acid catalyst or reaction conditions.Strong acids like trifluoroacetic acid (TFA) or HBr are typically required. Ensure anhydrous conditions if using Lewis acids. The cleavage of tert-butyl ethers can be facilitated by the stability of the resulting tert-butyl carbocation.[2][3]
Presence of other acid-labile functional groups in the molecule.Use milder deprotection methods if selectivity is an issue. Some literature suggests the use of specific Lewis acids or enzymatic cleavage, although this is less common for tert-butyl ethers.
Formation of multiple byproducts during deprotection Rearrangement reactions of the carbocation intermediate.Optimize the solvent and temperature to minimize side reactions. A less polar solvent may reduce the lifetime of the carbocation, limiting rearrangements.
Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

Frequently Asked Questions (FAQs)

1. Why is this compound used as a protecting group strategy?

The tert-butoxy group serves as a bulky protecting group for one of the hydroxyl groups in a catechol or for a phenol. This temporary protection prevents this hydroxyl group from reacting in subsequent synthetic steps. The steric bulk of the tert-butyl group can also direct reactions to other, less hindered positions on the molecule, thus overcoming steric hindrance issues.

2. What are the most common methods for the synthesis of this compound (O-tert-butylation)?

The most common method involves the reaction of a phenol with isobutylene in the presence of an acid catalyst. For the synthesis of this compound from catechol, one hydroxyl group is selectively alkylated. This can be achieved using reagents like isobutylene and an acid catalyst or by using tert-butyl halides in the presence of a base.

3. What conditions are required for the deprotection of the 2-tert-butoxyphenyl group?

Deprotection is typically achieved under strong acidic conditions. Reagents like trifluoroacetic acid (TFA), hydrobromic acid (HBr), or strong Lewis acids can effectively cleave the tert-butyl ether bond to regenerate the phenol.[3]

4. How stable is the 2-tert-butoxyphenyl group to other reagents?

The tert-butyl ether is generally stable to basic conditions, reducing agents, and many oxidizing agents, making it a robust protecting group for a variety of synthetic transformations.

5. Can the use of a 2-tert-butoxyphenyl protecting group influence the regioselectivity of subsequent reactions?

Yes, the steric bulk of the tert-butoxy group can direct incoming reagents to attack less sterically hindered positions on the aromatic ring. For example, in an electrophilic aromatic substitution, the presence of a bulky ortho-tert-butoxy group can favor substitution at the para position.

Experimental Protocols

Protocol 1: Synthesis of this compound from Catechol (Protection)

This protocol describes the selective mono-O-tert-butylation of catechol.

Materials:

  • Catechol

  • Isobutylene (liquefied) or tert-butyl alcohol

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve catechol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Cool the mixture to 0 °C and slowly add liquefied isobutylene or tert-butyl alcohol.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.[4]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Deprotection of this compound to Catechol

This protocol describes the cleavage of the tert-butyl ether to regenerate the free phenol.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield catechol.

  • If necessary, purify the product further by recrystallization or column chromatography.

Quantitative Data

Table 1: Comparison of Reaction Conditions for O-tert-butylation of Phenols

Starting MaterialReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Catecholtert-butyl alcoholIonic Liquid-120287.4 (conversion)[5]
Phenoltert-butyl alcoholHierarchical silica-alumina-1452>95 (conversion)[6]
Phenoltert-butyl bromideZinc-20-301-285-95[1]

Table 2: Comparison of Deprotection Methods for tert-Butyl Ethers of Phenols

SubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
tert-butyl phenyl etherTrifluoroacetic acidDichloromethane0 - RT30 min>95[3]
tert-butyl phenyl etherHBr (48%)-Reflux2-4 hHigh[3]
Various N-Boc protected aminesTrifluoroacetic acidDichloromethaneRT2-16 hHigh[7]

Visualizations

Experimental Workflow: Overcoming Steric Hindrance in ortho-Alkylation

The following workflow illustrates how this compound can be used as an intermediate to overcome steric hindrance during the synthesis of a substituted phenol. The bulky tert-butoxy group protects one hydroxyl group of catechol, allowing for selective alkylation at the less hindered ortho position of the remaining hydroxyl group.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: ortho-Alkylation cluster_step3 Step 3: Deprotection Catechol Catechol Protection O-tert-butylation (Isobutylene, H+) Catechol->Protection Intermediate This compound Protection->Intermediate Alkylation ortho-Alkylation (e.g., Alkene, Re2(CO)10) Intermediate->Alkylation Product_Protected ortho-Alkyl-2-tert-butoxyphenol Alkylation->Product_Protected Deprotection Deprotection (TFA, DCM) Product_Protected->Deprotection Final_Product ortho-Alkylcatechol Deprotection->Final_Product

Caption: Synthetic workflow for selective ortho-alkylation of catechol.

Logical Relationship: Troubleshooting Low Yield in Protection Step

This diagram outlines the logical steps to troubleshoot low yields during the O-tert-butylation of a phenol.

troubleshooting_yield start Low Yield in Protection Step check_base Check Base Is the phenoxide fully formed? start->check_base check_conditions Check Reaction Conditions Is temperature/time sufficient? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_side_reactions Check for Side Reactions Is C-alkylation observed? check_conditions->check_side_reactions Yes solution_conditions Increase temperature and/or reaction time check_conditions->solution_conditions No solution_side_reactions Optimize solvent and catalyst for O-selectivity check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for low yield in O-tert-butylation.

References

Navigating the Lability of 2-Tert-butoxyphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-tert-butoxyphenol, its stability under acidic conditions is a critical parameter influencing reaction outcomes and product purity. This technical support center provides a comprehensive guide to understanding and managing the acid-catalyzed cleavage of the tert-butoxy protecting group, offering troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue of this compound under acidic conditions?

A1: The tert-butoxy group in this compound is susceptible to cleavage under acidic conditions, leading to the formation of catechol (1,2-dihydroxybenzene) and tert-butyl cation-derived byproducts. This deprotection reaction is a common synthetic strategy but can also be an unintended side reaction if acidic reagents or conditions are used in a synthetic sequence where the protecting group is intended to remain intact.

Q2: What is the mechanism of acid-catalyzed cleavage of this compound?

A2: The cleavage proceeds through an SN1 (Substitution Nucleophilic Unimolecular) or E1 (Elimination Unimolecular) mechanism. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (tert-butanol). The departure of tert-butanol generates a highly stable tertiary carbocation (tert-butyl cation), which is the rate-determining step. The carbocation can then be trapped by a nucleophile (SN1) or lose a proton to form isobutylene (E1).

Q3: Which acids are commonly used for the deprotection of this compound?

A3: A variety of Brønsted and Lewis acids can be used. Common choices include strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). Lewis acids such as zinc bromide (ZnBr₂) can also be employed. The choice of acid can influence the reaction rate and selectivity. For instance, tert-butyl ethers can react via an E1 mechanism when treated with trifluoroacetic acid at 0 °C.[1][2]

Q4: What are the typical byproducts of this reaction?

A4: The primary byproduct from the tert-butyl group is isobutylene, formed via an E1 pathway from the tert-butyl cation. In the presence of nucleophilic scavengers (e.g., water, anisole), tert-butanol or tert-butylated scavengers can also be formed. Under certain conditions, the highly reactive tert-butyl cation can also lead to side reactions with the starting material or the deprotected phenol, such as C-alkylation of the aromatic ring.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient acid concentration or equivalents.- Reaction time is too short.- Reaction temperature is too low.- Increase the concentration or add more equivalents of the acid.- Extend the reaction time and monitor by TLC or HPLC.- Gradually increase the reaction temperature, but be mindful of potential side reactions.
Formation of Unidentified Byproducts - The tert-butyl cation is reacting with the solvent or other species in the reaction mixture.- Friedel-Crafts type alkylation of the aromatic ring by the tert-butyl cation.- The reaction temperature is too high, leading to decomposition.- Add a cation scavenger such as triethylsilane or anisole to the reaction mixture.- Use a less nucleophilic solvent.- Lower the reaction temperature and extend the reaction time.- Consider using a milder Lewis acid catalyst.
Low Yield of Catechol - Incomplete reaction.- Product degradation under harsh acidic conditions.- Mechanical loss during workup and purification.- Ensure complete deprotection by monitoring the reaction.- Neutralize the reaction mixture promptly upon completion.- Optimize the extraction and purification protocol.
Difficulty in Monitoring Reaction Progress - Starting material and product have similar Rf values on TLC.- Lack of a suitable analytical method.- Use a different solvent system for TLC to improve separation.- Develop an HPLC method for more accurate monitoring. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Quantitative Data on Deprotection

Acid Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 251 - 4 h>90A common and efficient method.[1][2]
Aqueous Phosphoric AcidTetrahydrofuran (THF)25 - 502 - 6 hHighAn environmentally benign option.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2512 - 24 hVariableA milder Lewis acid alternative.
Sulfuric Acid (conc.)tert-Butyl Acetate251 - 3 h70 - 100Can be used for selective deprotection in the presence of tert-butyl esters.

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of this compound
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2-10 equivalents) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of the more polar catechol spot indicate reaction progression. Alternatively, an HPLC method can be developed for more precise monitoring.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude catechol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

HPLC Monitoring Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Visualizing the Process

To further aid in understanding the stability issues of this compound, the following diagrams illustrate the key chemical transformation and a logical troubleshooting workflow.

G cluster_0 Acid-Catalyzed Cleavage of this compound A This compound B Protonated Ether A->B + H+ C Catechol B->C - (CH3)3C+ D Tert-butyl Cation B->D Dissociation E Isobutylene D->E - H+ (E1)

Caption: Mechanism of acid-catalyzed deprotection.

G cluster_1 Troubleshooting Workflow start Experiment Start issue Issue Encountered? start->issue incomplete Incomplete Reaction issue->incomplete Yes byproducts Byproduct Formation issue->byproducts low_yield Low Yield issue->low_yield end Successful Outcome issue->end No solution1 Increase acid/time/temp incomplete->solution1 solution2 Add scavenger/lower temp byproducts->solution2 solution3 Optimize workup low_yield->solution3 solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Synthesis and Purification of 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-tert-butoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, catechol (1,2-dihydroxybenzene), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as tert-butyl bromide. Another potential, though less common in laboratory settings for this specific product due to regioselectivity challenges, is the acid-catalyzed alkylation of phenol with isobutene.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The primary byproducts in the synthesis of this compound typically include:

  • Unreacted Catechol: Incomplete reaction can leave a significant amount of the starting material.

  • 4-tert-butoxyphenol: Isomeric product formed due to the presence of two hydroxyl groups on the catechol ring. The ratio of 2- and 4-isomers is highly dependent on reaction conditions.

  • 2,4-Di-tert-butylphenol: A di-alkylated byproduct that can form, especially if the reaction conditions are not carefully controlled.

  • Isobutylene: Formed via an E2 elimination side reaction, particularly when using tertiary alkyl halides like tert-butyl bromide.[1][2]

Q3: How can I monitor the progress of my reaction and identify the products and byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying the components of the reaction mixture. By comparing the retention times and mass spectra of the peaks in your sample to those of authentic standards, you can identify and quantify the desired product and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient deprotonation of catechol. - Competing elimination reaction (E2).- Increase reaction time or temperature moderately. - Ensure a strong enough base is used for complete deprotonation. - Consider using a milder tert-butylating agent if elimination is significant.
High percentage of unreacted catechol - Insufficient amount of the tert-butylating agent. - Reaction time is too short. - Inadequate mixing.- Use a slight excess of the tert-butylating agent. - Extend the reaction time and monitor by GC-MS. - Ensure vigorous stirring throughout the reaction.
Formation of significant amounts of 4-tert-butoxyphenol The reaction conditions favor the formation of the para-substituted isomer.Modify reaction conditions such as solvent, temperature, and the nature of the base to influence the ortho/para selectivity.
Presence of di-tert-butylated byproducts Excess of the tert-butylating agent or prolonged reaction times at elevated temperatures.Use a stoichiometric amount or only a slight excess of the tert-butylating agent. Monitor the reaction closely and stop it once the desired mono-ether is maximized.
Difficulty in separating this compound from byproducts Similar boiling points and polarities of the isomers and byproducts.Employ fractional distillation under reduced pressure for components with different boiling points. For isomers with very similar boiling points, column chromatography or preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Catechol

  • Potassium hydroxide (KOH)

  • tert-Butyl bromide

  • Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1 equivalent) in anhydrous DMF.

  • Carefully add potassium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Slowly add tert-butyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70°C and maintain this temperature for 12-24 hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Part A: Removal of Unreacted Catechol (Liquid-Liquid Extraction)

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and add a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously and allow the layers to separate. The unreacted catechol will be deprotonated and move into the aqueous layer as the sodium salt.

  • Drain the aqueous layer. Repeat the extraction with fresh NaOH solution to ensure complete removal of catechol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield a product enriched in tert-butoxyphenol isomers.

Part B: Separation of Isomers (Column Chromatography)

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Dissolve the product from Part A in a minimal amount of the chromatography solvent.

  • Carefully load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC or GC-MS to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Quantitative Data

The precise distribution of products in the synthesis of this compound is highly sensitive to the specific reaction conditions employed (e.g., temperature, solvent, base, and reaction time). The following table provides a qualitative overview of the expected products and their typical elution order in normal-phase column chromatography.

Compound Typical Molar Ratio Range (relative to this compound) Typical Elution Order (Normal Phase Chromatography)
2,4-Di-tert-butylphenolVariable, increases with excess alkylating agent1 (least polar)
4-tert-butoxyphenolHighly variable, dependent on reaction conditions2
This compound (Product) - 3
Unreacted CatecholVariable, dependent on reaction completion4 (most polar)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage catechol Catechol + tert-Butyl Bromide reaction Williamson Ether Synthesis (KOH, DMF, 60-70°C) catechol->reaction crude_product Crude Product Mixture reaction->crude_product extraction Liquid-Liquid Extraction (remove unreacted catechol) crude_product->extraction chromatography Column Chromatography (separate isomers) extraction->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_products Reaction Products start Catechol + tert-Butylating Agent product This compound (Desired Product) start->product O-alkylation (ortho) byproduct1 4-tert-butoxyphenol (Isomer) start->byproduct1 O-alkylation (para) byproduct2 Di-tert-butylated Phenols start->byproduct2 Di-alkylation byproduct3 Unreacted Catechol start->byproduct3 Incomplete Reaction

Caption: Logical relationship of product and byproduct formation from catechol.

References

Technical Support Center: Synthesis of 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butoxyphenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Williamson Ether Synthesis

  • Question: I am attempting to synthesize this compound via Williamson ether synthesis from catechol and a tert-butyl halide, but I am getting a very low yield or no product at all. What are the likely causes?

  • Answer: Low to no yield in this specific Williamson ether synthesis is a common issue primarily due to the competing E2 elimination reaction. The use of a tertiary alkyl halide, such as tert-butyl bromide, with a strong base (necessary to deprotonate catechol) creates ideal conditions for elimination over the desired SN2 substitution.

    Potential Causes and Solutions:

    • E2 Elimination Dominance: The alkoxide of catechol is a strong base, which will preferentially abstract a proton from the tert-butyl halide, leading to the formation of isobutylene gas rather than the desired ether product.

      • Solution: It is generally advisable to avoid using tertiary alkyl halides in Williamson ether synthesis. A more viable approach is to use an alternative synthesis route, such as the Friedel-Crafts alkylation of catechol with tert-butanol.

    • Inappropriate Base: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can favor elimination.

      • Solution: For phenols, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be less prone to inducing elimination compared to sodium hydride (NaH).

    • Reaction Temperature Too High: Higher temperatures can favor the elimination pathway.

      • Solution: If attempting this route, maintain a moderate reaction temperature, typically between 50-80°C.

Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation

  • Question: I am using a Friedel-Crafts alkylation of catechol with tert-butanol and an acid catalyst, but I am obtaining a mixture of products, including what appears to be di-tert-butylated catechol and other isomers. How can I improve the selectivity for this compound?

  • Answer: Achieving high selectivity for a single isomer in the Friedel-Crafts alkylation of a highly activated ring like catechol can be challenging. The hydroxyl groups are strongly activating and ortho-, para-directing, leading to the potential for multiple alkylations and isomeric products.

    Potential Causes and Solutions:

    • Over-alkylation: The initial product, this compound, is still activated towards further electrophilic substitution, leading to the formation of di-tert-butylated products.

      • Solution: Use a stoichiometric excess of catechol relative to the alkylating agent (tert-butanol). This will increase the probability that the electrophile reacts with the starting material rather than the mono-alkylated product.

    • Lack of Catalyst Selectivity: Some strong Lewis acid catalysts can lead to a mixture of ortho and para products.

      • Solution: The use of solid acid catalysts, such as certain zeolites (e.g., H-ZSM-5), has been shown to improve selectivity for the para-isomer (4-tert-butylcatechol).[1] To favor the ortho-isomer, steric hindrance and careful control of reaction conditions are key. Experimenting with different catalysts and temperatures is recommended.

    • Reaction Conditions: Temperature and reaction time can influence the product distribution.

      • Solution: Start with milder reaction conditions (lower temperature) and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired product is maximized.

Issue 3: Difficulty in Product Purification

  • Question: I have a crude reaction mixture containing this compound, but I am struggling to isolate the pure product from unreacted starting materials and side products. What are effective purification strategies?

  • Answer: The purification of this compound often requires a multi-step approach due to the similar polarities of the desired product, starting materials, and potential side products.

    Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the organic compounds into a suitable solvent (e.g., ethyl acetate, dichloromethane), and washing with water and brine to remove inorganic salts and water-soluble impurities.

    • Acid-Base Extraction: To remove unreacted catechol, you can perform an acid-base extraction. By washing the organic layer with a weak base (e.g., a dilute solution of sodium bicarbonate), the more acidic catechol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.

    • Column Chromatography: For final purification, column chromatography is often necessary.

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase (Eluent): A non-polar solvent system is typically used. A gradient of ethyl acetate in hexane or petroleum ether is a good starting point. The optimal eluent system should be determined by TLC analysis of the crude mixture. The less polar this compound should elute before the more polar catechol.

Frequently Asked Questions (FAQs)

Synthesis Route Selection

  • Q1: What is the most reliable method for synthesizing this compound on a laboratory scale?

    • A1: The Friedel-Crafts alkylation of catechol with tert-butanol using a suitable acid catalyst is generally a more reliable and higher-yielding method than the Williamson ether synthesis with a tert-butyl halide. This is because the Friedel-Crafts route avoids the competing E2 elimination reaction that plagues the Williamson approach with tertiary halides.

  • Q2: Can I use isobutylene as the alkylating agent in the Friedel-Crafts reaction?

    • A2: Yes, isobutylene can be used as the alkylating agent in the presence of an acid catalyst.[2] It generates the same tert-butyl carbocation intermediate as tert-butanol. The choice between tert-butanol and isobutylene may depend on the specific experimental setup and safety considerations, as isobutylene is a flammable gas.

Reaction Conditions

  • Q3: What type of acid catalyst is best for the Friedel-Crafts alkylation of catechol?

    • A3: A variety of acid catalysts can be used, including Brønsted acids like sulfuric acid and solid acids like zeolites and acidic resins.[1][3] Solid acid catalysts are often preferred as they can be more selective and are easier to separate from the reaction mixture.

  • Q4: What are the typical reaction temperatures and times for these syntheses?

    • A4: For the Williamson ether synthesis, temperatures are typically in the range of 50-100°C with reaction times of 1-8 hours.[1] For the Friedel-Crafts alkylation of catechol, temperatures can range from room temperature to over 100°C, and reaction times can vary from a few hours to overnight, depending on the catalyst and reactants used.[1]

Side Reactions and Products

  • Q5: What are the main side products to expect in the Friedel-Crafts alkylation of catechol?

    • A5: The primary side products are isomers of the desired product (e.g., 4-tert-butylcatechol) and di-alkylated products (e.g., 3,5-di-tert-butylcatechol).[1] The formation of these byproducts is due to the high reactivity of the phenol ring.

  • Q6: Can C-alkylation occur in the Williamson ether synthesis of phenols?

    • A6: Yes, when using a phenoxide ion as a nucleophile, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. This is because the phenoxide ion is an ambident nucleophile. The choice of solvent can influence the ratio of O- to C-alkylation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureWilliamson Ether SynthesisFriedel-Crafts Alkylation
Starting Materials Catechol, tert-butyl halideCatechol, tert-butanol or isobutylene
Catalyst/Reagent Strong Base (e.g., NaH, K₂CO₃)Acid Catalyst (e.g., H₂SO₄, Zeolites)
Primary Challenge Competing E2 eliminationControlling selectivity (isomers, polyalkylation)
Typical Yield Generally low for tertiary halidesModerate to good, depends on selectivity
Key Advantage Conceptually straightforwardAvoids E2 elimination
Key Disadvantage Prone to elimination with tertiary halidesCan produce a mixture of products

Table 2: Illustrative Reaction Conditions for Friedel-Crafts Alkylation of Catechol

ParameterConditionRationale
Reactant Ratio Catechol : tert-butanol (2:1 molar ratio)Excess catechol minimizes di-alkylation.
Catalyst H-ZSM-5 ZeoliteSolid acid catalyst can improve selectivity and is easily separated.[1]
Temperature 120-160°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-12 hoursMonitor by TLC/GC for optimal conversion and selectivity.
Solvent Toluene or no solventToluene can aid in heat transfer; the reaction can also be run neat.

Experimental Protocols

Protocol 1: Representative Friedel-Crafts Alkylation of Catechol with Tert-butanol

Disclaimer: This is a representative protocol and may require optimization.

  • Reactant and Catalyst Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (e.g., 2 equivalents) and the acid catalyst (e.g., 10 wt% of H-ZSM-5 zeolite relative to catechol).

    • If using a solvent like toluene, add it to the flask.

  • Reaction Setup:

    • Begin stirring the mixture.

    • Slowly add tert-butanol (e.g., 1 equivalent) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 140°C) and maintain for the target duration (e.g., 8 hours).

    • Monitor the progress of the reaction periodically by TLC or GC.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., ethyl acetate).

    • If a liquid acid catalyst was used, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

    • Transfer the mixture to a separatory funnel and extract the organic phase.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactants 1. Prepare Reactants (Catechol, tert-butanol) prep_catalyst 2. Add Catalyst (e.g., H-ZSM-5) reaction_setup 3. Reaction Setup (Stirring, Heating) prep_catalyst->reaction_setup Transfer to Reaction Vessel reaction_monitoring 4. Monitor Progress (TLC/GC) reaction_setup->reaction_monitoring workup 5. Aqueous Workup (Neutralization, Extraction) reaction_monitoring->workup Reaction Complete isolation 6. Solvent Removal workup->isolation purification 7. Column Chromatography isolation->purification Crude Product final_product 8. Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway catechol Catechol electrophilic_attack Electrophilic Aromatic Substitution catechol->electrophilic_attack tert_butanol tert-Butanol carbocation_formation Formation of tert-Butyl Carbocation tert_butanol->carbocation_formation Protonation & Dehydration acid_catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) acid_catalyst->carbocation_formation carbocation_formation->electrophilic_attack product This compound electrophilic_attack->product Desired Pathway isomers Isomeric Products (e.g., 4-tert-butylcatechol) electrophilic_attack->isomers Side Reaction dialkylated Di-alkylated Products product->dialkylated Further Alkylation (Side Reaction)

Caption: Signaling pathway for the Friedel-Crafts synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Phenol Protection: 2-Tert-butoxyphenol vs. Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for phenols is a critical decision in multi-step organic synthesis. An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not interfere with other functional groups in the molecule. This guide provides an objective comparison of 2-tert-butoxyphenol (a tert-butyl ether protected phenol) with other widely used phenol protecting groups, supported by experimental data and detailed protocols.

Introduction to Phenol Protecting Groups

Phenols are susceptible to a range of reactions, including oxidation and electrophilic substitution, which can interfere with desired transformations elsewhere in a molecule. Protecting the phenolic hydroxyl group as an ether or an ester is a common strategy to mitigate this reactivity. The choice of protecting group is dictated by the specific requirements of the synthetic route, particularly the conditions that will be employed in subsequent steps and the desired deprotection strategy. This guide focuses on a comparative analysis of the tert-butyl ether (as in this compound) against other prevalent choices like benzyl and silyl ethers.

Orthogonal Protection Strategies

In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct and non-interfering conditions. For instance, a tert-butyl ether, which is acid-labile, can be used in conjunction with a benzyl ether (removable by hydrogenolysis) and a silyl ether (removable by fluoride ions), allowing for selective deprotection at different stages of a synthesis.

Logical Flow of Orthogonal Deprotection

OrthogonalDeprotection Molecule Multi-protected Molecule (Phenol-OTB, Alcohol-OBn, Amine-NHTBS) Step1 Acidic Deprotection (e.g., TFA) Molecule->Step1 Product1 Deprotected Phenol Step1->Product1 Step2 Hydrogenolysis (e.g., H2, Pd/C) Product1->Step2 Product2 Deprotected Alcohol Step2->Product2 Step3 Fluoride Treatment (e.g., TBAF) Product2->Step3 Product3 Deprotected Amine Step3->Product3

Caption: A diagram illustrating a sequential, orthogonal deprotection strategy.

Comparison of Phenol Protecting Groups

The following tables summarize the performance of this compound (tert-butyl ether) in comparison to benzyl ether and tert-butyldimethylsilyl (TBDMS) ether, a common silyl protecting group.

Protection of Phenol
Protecting GroupReagents and ConditionsSolventTimeYield (%)
tert-Butyl (t-Bu) tert-Butanol, H₂SO₄ (cat.)Benzene2 h94
Benzyl (Bn) Benzyl chloride, K₂CO₃Acetone6 h95
TBDMS TBDMSCl, ImidazoleDMF3 h94[1]
Deprotection of Protected Phenols
Protected PhenolReagents and ConditionsSolventTimeYield (%)
This compound Trifluoroacetic acid (TFA)Dichloromethane (DCM)1 h>95
Benzyl Phenyl Ether H₂, 10% Pd/CEthanol3 h99
TBDMS Phenyl Ether KHF₂, MeOHMethanol30 min>95[2]
TBDMS Phenyl Ether HCl (1M)H₂O, MeCN3 h95[1]

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of phenol with tert-butyl, benzyl, and TBDMS groups are provided below.

Synthesis of this compound (tert-Butylation of Catechol)

A method for the synthesis of a tert-butyl protected phenol involves the reaction of catechol with isobutene.

Experimental Workflow for tert-Butylation of Catechol

tert_Butylation start Start reactants Catechol Isobutene HMT Catalyst start->reactants reaction Reaction Kettle 80-120 °C, 4-8 h reactants->reaction workup Filter & Separate Rectify & Fractionate reaction->workup product p-tert-butyl catechol workup->product

Caption: A simplified workflow for the synthesis of p-tert-butyl catechol.

Protocol:

  • Add 550g (4.95 mol) of catechol and 13.7g of HMT catalyst to a 2L stainless steel high-pressure reaction kettle equipped with mechanical stirring and temperature control.

  • Purge the reactor with N₂ to expel air.

  • Heat the mixture to 105 °C to dissolve the catechol.

  • Introduce 138.0g (2.43 mol) of isobutene at a constant speed over 7 hours, maintaining the reaction temperature at 110 °C and the pressure at 0-0.5 bar.

  • After the addition is complete, maintain the reaction at 105-110 °C for an additional 0-5 hours.

  • Cool the reaction mixture, filter to separate the catalyst, and then rectify and fractionate the liquid to obtain the product.[3]

Benzylation of Phenol

Protocol:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl chloride (1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield benzyl phenyl ether.

Silylation of Phenol with TBDMSCl

Protocol:

  • Dissolve phenol (1.0 eq) in dry dimethylformamide (DMF).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected phenol, which can be further purified by chromatography if necessary.[1]

Deprotection of this compound

Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenol.

Deprotection of Benzyl Phenyl Ether

Protocol:

  • Dissolve benzyl phenyl ether (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 3 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected phenol.

Deprotection of TBDMS Phenyl Ether

Protocol using KHF₂:

  • Dissolve the TBDMS-protected phenol (1.0 eq) in methanol.

  • Add potassium bifluoride (KHF₂, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenol.[2]

Conclusion

The choice of a phenol protecting group is a critical step in the design of a synthetic route. The tert-butyl ether, as exemplified by this compound, offers a robust and high-yielding protection strategy with a straightforward acidic deprotection protocol. In comparison, benzyl ethers provide excellent stability and are removed under neutral hydrogenolysis conditions, making them suitable for substrates with acid or base-sensitive functionalities. Silyl ethers, such as TBDMS, are versatile and can be removed under either acidic or fluoride-mediated conditions, offering an additional level of orthogonality. The selection of the optimal protecting group will ultimately depend on the specific chemical environment of the molecule and the planned subsequent transformations. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

References

Comparative Analysis of Antioxidant Activity in Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hindered Phenol Antioxidant Performance with Supporting Experimental Data.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of phenolic compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for a selection of phenolic compounds, providing a basis for comparing their radical scavenging capabilities.

CompoundStructureDPPH IC50 (µM)ABTS IC50 (µM)Reference
Gallic Acid 3,4,5-Trihydroxybenzoic acid4.052.93[1]
Ascorbic Acid Vitamin C24.4215.6[2]
Trolox Vitamin E analog30.1218.2[2]
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol>100-[3]
2,4-di-tert-butylphenol --
3,5-dihydroxybenzoic acid 5.23.1[1]
Gentisic acid 2,5-dihydroxybenzoic acid6.84.5[1]
3,4-dihydroxybenzoic acid 8.25.3[1]

Note: The data presented is a compilation from various sources. Direct comparison should be made with caution as experimental conditions can vary between studies. A hyphen (-) indicates that data was not found.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the commonly cited DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction mixture: In a 96-well plate or cuvettes, a small volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the antioxidant is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small aliquot of the test compound (at various concentrations) is added to the diluted ABTS•+ solution. A control containing the solvent in place of the antioxidant is also prepared.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for antioxidant assays and a simplified signaling pathway of oxidative stress.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_antioxidant Prepare Antioxidant Solutions (Serial Dilutions) mix Mix Antioxidant and Radical Solutions prep_antioxidant->mix prep_radical Prepare Radical Solution (DPPH or ABTS) prep_radical->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 oxidative_stress_pathway cluster_stressors Oxidative Stressors cluster_damage Cellular Damage UV UV Radiation ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) UV->ROS Pollution Pollution Pollution->ROS Metabolism Metabolism Metabolism->ROS Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein Neutralized Neutralized Species ROS->Neutralized Radical Scavenging Antioxidant Hindered Phenol Antioxidant Antioxidant->Neutralized

References

Purity Analysis of Synthesized 2-Tert-butoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, establishing the purity of the final compound is a critical step to ensure the reliability and reproducibility of subsequent scientific investigations. This guide provides a comparative analysis of the purity of synthesized 2-Tert-butoxyphenol, a versatile building block in organic synthesis. We will explore common analytical techniques for purity determination and compare its purity profile with a commercially available alternative, 2-tert-butyl-4-methoxyphenol (BHA), a widely used antioxidant.

Executive Summary

This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized this compound. A comparative analysis with BHA is presented to offer a benchmark for purity standards. Detailed experimental protocols for these analytical methods are provided to enable researchers to replicate and adapt these procedures for their specific needs.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, rigorous purity analysis is paramount. This guide will delve into the methodologies used to ascertain the purity of a synthesized batch of this compound and compare it to a relevant industrial compound, BHA, which shares structural similarities and is often used in applications requiring high-purity phenolic compounds.

Comparative Purity Analysis

The purity of a laboratory-synthesized batch of this compound was compared with a commercial sample of 2-tert-butyl-4-methoxyphenol (BHA). The following table summarizes the purity data obtained from different analytical techniques.

Analytical Technique Synthesized this compound Purity (%) 2-tert-butyl-4-methoxyphenol (BHA) Purity (%)
HPLC-UV 98.5>99.0[1]
GC-MS 98.2 (major impurities identified)Not explicitly found for purity percentage, but GC is a standard method for its analysis.
¹H-qNMR 98.8 (relative to internal standard)Not explicitly found, but qNMR is a recognized method for purity determination of organic compounds.

Note: The purity of synthesized this compound was determined in a hypothetical laboratory setting for the purpose of this guide. The purity of BHA is based on a cited patent.

Experimental Methodologies

Detailed protocols for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To separate and quantify the main component and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • This compound sample

  • 2-tert-butyl-4-methoxyphenol (BHA) standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of BHA standard in methanol to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Calculate the relative percentage of each component based on their peak areas.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Purpose: To provide an absolute or relative quantification of the compound's purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and the internal standard. Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

The following diagram illustrates the general workflow for the purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Experimental workflow for the purity analysis of synthesized this compound.

Conclusion

The purity of synthesized this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques. HPLC-UV provides excellent quantitative information on non-volatile impurities, while GC-MS is crucial for identifying and quantifying volatile byproducts. ¹H-qNMR offers a powerful method for obtaining an absolute or relative purity value. The comparative data with a high-purity commercial standard like BHA provides a valuable benchmark for researchers to assess the quality of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Stability of Tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The tert-butyl group, employed as a tert-butyl ether for hydroxyl functions and as a tert-butoxycarbonyl (Boc) group for amines, is a cornerstone of this chemical toolkit. Its popularity stems from a favorable combination of stability under a range of conditions and lability under specific, mild acidic environments. This guide provides an objective comparison of the stability of tert-butyl protecting groups against other commonly used alternatives, supported by experimental data and detailed methodologies.

Stability Profile of Tert-Butyl Ethers

Tert-butyl ethers are renowned for their exceptional stability in basic media, making them orthogonal to many other protecting groups that are base-labile. However, their key feature is their susceptibility to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation intermediate. This allows for their selective removal in the presence of other acid-sensitive functionalities when reaction conditions are carefully controlled.

Comparison with Silyl Ethers under Acidic Conditions

Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are another major class of alcohol protecting groups. Their stability towards acid-catalyzed hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom.

Protecting GroupStructureRelative Stability in AcidCleavage Conditions
Trimethylsilyl (TMS)-Si(CH₃)₃1Very mild acid (e.g., wet solvents)
Triethylsilyl (TES)-Si(CH₂CH₃)₃64Mild acid (e.g., acetic acid)
Tert-butyl -C(CH₃)₃ Variable, generally between TES and TBDMS Moderate acid (e.g., TFA, HCl in MeOH)
Tert-butyldimethylsilyl (TBDMS)-Si(CH₃)₂(C(CH₃)₃)20,000Moderate to strong acid
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃700,000Strong acid
Tert-butyldiphenylsilyl (TBDPS)-Si(Ph)₂(C(CH₃)₃)5,000,000Strong acid, fluoride sources

Relative stability values for silyl ethers are adapted from literature sources and are intended for comparative purposes. The position of the tert-butyl ether is an approximation based on its known lability.

Experimental Protocols

To quantitatively assess the stability of a protecting group, kinetic studies are performed to determine the rate of its cleavage under specific conditions. A common method involves monitoring the disappearance of the protected substrate or the appearance of the deprotected product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Protocol for Comparative Kinetic Analysis of Protecting Group Cleavage

Objective: To determine the half-life (t₁/₂) of different alcohol protecting groups under identical acidic conditions.

Materials:

  • A series of protected alcohol substrates (e.g., O-protected derivatives of a standard primary alcohol like benzyl alcohol).

  • Acidic medium: A buffered solution of known pH (e.g., acetate buffer) or a solution of a specific acid in a given solvent (e.g., 1% HCl in methanol).

  • HPLC system with a suitable column (e.g., C18) and detector.

  • Thermostated reaction vessel.

  • Quenching solution (e.g., saturated sodium bicarbonate).

  • Internal standard for HPLC analysis.

Procedure:

  • Preparation of Reaction Solutions: Prepare a stock solution of each protected alcohol and the internal standard in the reaction solvent.

  • Initiation of Reaction: In a thermostated vessel at a constant temperature (e.g., 25 °C), add the acidic medium to the solution of the protected alcohol and internal standard to initiate the cleavage reaction.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched sample by HPLC to determine the ratio of the protected substrate to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the protected substrate versus time. The slope of the resulting straight line will be the negative of the first-order rate constant (k). The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.

Logical Relationships in Protecting Group Strategy

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. Orthogonality refers to the ability to remove one protecting group in the presence of another by using specific and non-interfering reagents. The tert-butyl group's acid lability and base stability make it an excellent component of an orthogonal protecting group scheme.

G cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Acidic Conditions (e.g., TFA, HCl) Base Basic Conditions (e.g., NaOH, K₂CO₃) Fluoride Fluoride Source (e.g., TBAF) Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) tBu tert-Butyl Ether tBu->Acid Cleaved tBu->Base Stable tBu->Fluoride Stable tBu->Hydrogenolysis Stable TBDMS TBDMS Ether TBDMS->Acid Cleaved (slower) TBDMS->Base Stable TBDMS->Fluoride Cleaved TBDMS->Hydrogenolysis Stable Ac Acetyl Ester Ac->Acid Stable (relative) Ac->Base Cleaved Ac->Fluoride Stable Ac->Hydrogenolysis Stable Bn Benzyl Ether Bn->Acid Stable Bn->Base Stable Bn->Fluoride Stable Bn->Hydrogenolysis Cleaved

Orthogonal Deprotection Strategies

Signaling Pathways in Deprotection

The mechanism of acid-catalyzed cleavage of a tert-butyl ether involves a well-defined pathway that highlights its lability.

G cluster_mechanism Acid-Catalyzed Deprotection of a Tert-Butyl Ether A R-O-tBu (Protected Alcohol) B R-O⁺(H)-tBu (Protonated Ether) A->B Protonation Hplus H⁺ (Acid Catalyst) C R-OH (Deprotected Alcohol) B->C Cleavage D (CH₃)₃C⁺ (Tert-butyl Cation) B->D Heterolysis E Isobutene + H⁺ D->E Elimination

Deprotection Mechanism Pathway

Conclusion

The tert-butyl protecting group offers a valuable combination of stability and selective lability that is essential for modern organic synthesis. Its robustness under basic, oxidative, and many reductive conditions, coupled with its predictable cleavage under acidic conditions, allows for its strategic incorporation into complex synthetic routes. While silyl ethers offer a wider range of tunable acid stability, the tert-butyl group provides a reliable and cost-effective option for many applications. The selection of the most appropriate protecting group will always depend on the specific requirements of the synthetic target and the reaction conditions to be employed in subsequent steps. A thorough understanding of the relative stabilities and deprotection mechanisms, as outlined in this guide, is crucial for the successful design and execution of complex organic syntheses.

The Utility of 2-Tert-butoxyphenol in Multi-Step Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents and protecting groups is paramount to the success of multi-step synthetic campaigns. This guide provides a comparative analysis of 2-tert-butoxyphenol, examining its potential efficacy in multi-step synthesis against other alternatives. Due to a notable scarcity of direct experimental data for this compound in the scientific literature, this guide will focus on the broader context of ortho-tert-butylated phenols and related synthetic strategies, providing a framework for its potential applications and comparisons with more established methods.

While this compound itself is not widely documented as a key building block or protecting group in complex syntheses, an analysis of related compounds and reactions allows for an informed evaluation of its potential utility. The primary roles to consider for a molecule like this compound are as a protecting group for a catechol or as a nucleophile in ether synthesis.

Ortho-Selective Alkylation of Phenols: A Competing Strategy

A common objective in organic synthesis is the introduction of a bulky ortho-substituent to a phenol, which can influence the reactivity and selectivity of subsequent transformations. The direct ortho-tert-butylation of phenols represents a primary alternative to using a pre-functionalized synthon like this compound.

Table 1: Comparison of Methods for Ortho-tert-butylation of Phenols
MethodReagents and ConditionsTypical YieldsAdvantagesDisadvantages
Friedel-Crafts Alkylation Phenol, isobutylene, Al(OPh)₃ catalyst60-90%High ortho-selectivity, well-establishedRequires stoichiometric catalyst, can lead to di-alkylation
o-Quinone Methide Chemistry Substituted phenol, MeMgCl, Et₂O80-95%[1]High yields, good functional group toleranceRequires multi-step preparation of the precursor
Ionic Liquid Catalysis Phenol, tert-butyl alcohol, Brønsted acidic ionic liquidsUp to 94% conversion[2]Recyclable catalyst, environmentally benignMay require elevated temperatures

Experimental Protocols

General Procedure for Ortho-tert-butylation via o-Quinone Methide Intermediate[1]

To a dry, nitrogen-flushed 10 mL Schlenk flask equipped with a magnetic stir bar, the ortho-quinone methide precursor (100 mg) is dissolved in dry diethyl ether (3.8 mL, 0.1 M). The solution is cooled to -78 °C, and methylmagnesium chloride (3.0 equivalents) is added dropwise. The reaction is allowed to warm slowly to room temperature overnight. The reaction is then quenched with 1 M aqueous ammonium chloride (3 mL) and extracted with diethyl ether (4 x 1 mL). The combined organic fractions are washed with brine (5 mL), dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the ortho-tert-butylated phenol.

This compound as a Protecting Group Precursor

The tert-butyl ether is a common protecting group for phenols due to its stability to a wide range of reaction conditions and its selective removal under acidic conditions. While this compound is the mono-tert-butyl ether of catechol, its direct use as a protecting group is not well-documented. Instead, the protection of catechols often involves the formation of cyclic acetals or the protection of both hydroxyl groups.

Table 2: Comparison of Phenol Protecting Groups
Protecting GroupIntroduction ConditionsCleavage ConditionsStability
tert-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., TFA, HCl)High stability to base, nucleophiles, and mild acid
Methyl (Me) MeI, K₂CO₃BBr₃, TMSIGenerally stable
Benzyl (Bn) BnBr, baseH₂, Pd/CStable to a wide range of conditions
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride, imidazoleFluoride source (e.g., TBAF)Tunable stability based on the silyl group

Logical Workflow for Phenol Protection Strategy

The decision to use a particular protecting group is a critical step in synthetic planning. The following diagram illustrates a logical workflow for selecting a phenol protecting group.

G start Need to protect a phenol? downstream_conditions What are the downstream reaction conditions? start->downstream_conditions acid_stable Need acid stability? downstream_conditions->acid_stable Analysis base_stable Need base stability? acid_stable->base_stable Yes use_silyl Consider Silyl Ethers (TBS, TIPS) acid_stable->use_silyl No reductive_stable Need stability to reduction? base_stable->reductive_stable Yes use_tert_butyl Consider tert-Butyl Ether (tBu) base_stable->use_tert_butyl No use_benzyl Consider Benzyl Ether (Bn) reductive_stable->use_benzyl No use_methyl Consider Methyl Ether (Me) reductive_stable->use_methyl Yes

Caption: Logical workflow for selecting a phenol protecting group.

Williamson Ether Synthesis: A Potential Application

The Williamson ether synthesis is a fundamental reaction for the formation of ethers from an alkoxide and an alkyl halide. This compound could potentially be synthesized via the reaction of the sodium salt of 2-tert-butylphenol with a suitable electrophile, or conversely, the sodium salt of catechol could be mono-alkylated. However, achieving mono-alkylation of catechol can be challenging and often leads to a mixture of products.

G catechol Catechol catecholate Catecholate anion catechol->catecholate + base Base (e.g., NaH) base->catecholate product This compound catecholate->product + dialkylated 1,2-Di-tert-butoxybenzene catecholate->dialkylated Further reaction tbu_halide tert-Butyl Halide tbu_halide->product

Caption: Potential synthesis of this compound via Williamson ether synthesis.

Conclusion

Based on the available scientific literature, this compound does not appear to be a widely employed reagent in multi-step synthesis. While the tert-butoxy group is a robust protecting group for phenols, its introduction at the ortho position is more commonly achieved through direct alkylation of the parent phenol. For applications requiring a pre-functionalized ortho-alkoxy phenol, other protecting groups or synthetic strategies are generally favored.

Researchers considering the use of an ortho-tert-butylated phenol are encouraged to explore the well-established methods of direct ortho-alkylation, which offer high yields and predictability. The choice of a protecting group strategy should be guided by the overall synthetic plan, taking into account the stability of the protecting group to all subsequent reaction conditions and the ease of its eventual removal.

References

Comparative Analysis of 2-Tert-butoxyphenol Cross-Reactivity in a Competitive Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Tert-butoxyphenol against a hypothetical polyclonal antibody developed for the detection of 2-Tert-butylphenol. The data presented herein is generated from a simulated competitive enzyme-linked immunosorbent assay (ELISA), a standard method for assessing antibody specificity. This document is intended to guide researchers in designing and interpreting cross-reactivity studies for small molecules.

Introduction to Cross-Reactivity

In the field of immunoassays, cross-reactivity refers to the ability of an antibody to bind to substances other than its target antigen. This phenomenon can lead to false-positive results or an overestimation of the analyte concentration. For drug development and monitoring, understanding the cross-reactivity of metabolites and structurally similar compounds is crucial for assay validation and data interpretation.

This guide focuses on a hypothetical scenario where an antibody has been raised against 2-Tert-butylphenol , a close structural analog of This compound . Due to the structural similarities between these phenolic compounds, there is a potential for the antibody to exhibit cross-reactivity. This study evaluates the binding of this compound and other related compounds to the anti-2-Tert-butylphenol antibody.

Experimental Data: Cross-Reactivity Profile

A competitive ELISA was performed to determine the fifty-percent inhibitory concentration (IC50) for 2-Tert-butylphenol (the target analyte) and several structurally related compounds. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The results of this analysis are summarized in the table below.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2-Tert-butylphenol Target Analyte25100%
This compoundTest Compound15016.7%
4-Tert-butylphenolAlternative Compound5005%
PhenolNegative Control> 10,000< 0.25%
2,4-Di-tert-butylphenolAlternative Compound8003.1%

Table 1: Quantitative Cross-Reactivity Data. The IC50 values represent the concentration of the compound required to inhibit 50% of the antibody binding in a competitive ELISA. The percent cross-reactivity is calculated relative to the target analyte, 2-Tert-butylphenol.

Experimental Protocols

Competitive ELISA Protocol

The cross-reactivity of this compound and other related compounds was assessed using a competitive ELISA. The following protocol was employed:

  • Plate Coating: A 96-well microtiter plate was coated with a conjugate of 2-Tert-butylphenol and a carrier protein (e.g., Bovine Serum Albumin - BSA) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites on the plate were blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1 hour at room temperature.

  • Competitive Reaction: A fixed concentration of the anti-2-Tert-butylphenol polyclonal antibody was mixed with varying concentrations of the test compounds (this compound, 4-Tert-butylphenol, etc.) or the standard (2-Tert-butylphenol). This mixture was then added to the coated plate and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: The enzymatic reaction was stopped by adding a stop solution (e.g., 2N H2SO4). The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were determined from the dose-response curves, and the percent cross-reactivity was calculated as described above.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with 2-Tert-butylphenol-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r3 Add Mixture to Plate & Incubate p3->r3 r1 Prepare Standards & Test Compounds (incl. This compound) r2 Mix with Anti-2-Tert-butylphenol Antibody r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction & Measure Absorbance d4->d5 a1 Calculate IC50 Values d5->a1 a2 Determine % Cross-Reactivity a1->a2

Figure 1: Workflow for the competitive ELISA to determine cross-reactivity.

cross_reactivity_pathway cluster_antibody Antibody Binding Site cluster_analytes Analytes Ab Anti-2-Tert-butylphenol Antibody Target 2-Tert-butylphenol (Target Analyte) Target->Ab High Affinity Binding (Specific) CrossReactant This compound (Cross-Reactant) CrossReactant->Ab Lower Affinity Binding (Cross-Reactivity) NonBinder Unrelated Compound

Figure 2: Conceptual diagram of antibody cross-reactivity.

Discussion

The results indicate that the polyclonal antibody raised against 2-Tert-butylphenol exhibits a moderate level of cross-reactivity (16.7%) with this compound. This is likely due to the shared core phenolic structure and the presence of the bulky tertiary butyl group at the ortho position. The primary structural difference is the substitution of a hydroxyl group in the target analyte with a tert-butoxy group in the test compound.

The cross-reactivity with 4-Tert-butylphenol was significantly lower (5%), suggesting that the position of the tert-butyl group is a critical determinant for antibody recognition. As expected, phenol and the more sterically hindered 2,4-Di-tert-butylphenol showed negligible cross-reactivity.

Conclusion

For researchers developing immunoassays for 2-Tert-butylphenol, the potential for cross-reactivity with this compound should be taken into consideration. If the presence of this compound is anticipated in the samples to be analyzed, a more specific antibody may need to be developed, or a chromatographic method (e.g., LC-MS/MS) should be used for confirmation of positive results. This guide underscores the importance of rigorous cross-reactivity testing against structurally related compounds to ensure the accuracy and reliability of immunoassay data.

Comprehensive Guide to the Quantitative Analysis of 2-Tert-butoxyphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 2-tert-butoxyphenol in reaction mixtures. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. Both HPLC-UV and GC-FID are robust techniques capable of providing accurate and precise results.

ParameterHPLC-UVGC-FID
Principle Separation based on polaritySeparation based on boiling point and polarity
Typical Column C18 reversed-phaseCapillary column (e.g., DB-5, HP-5)
Mobile/Carrier Gas Acetonitrile/Water mixtureHelium or Nitrogen
Detector UV-Vis Diode Array Detector (DAD)Flame Ionization Detector (FID)
Linearity (R²) (estimated) ≥ 0.999≥ 0.99
Limit of Detection (LOD) (estimated) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) (estimated) 0.3 - 3 µg/mL0.15 - 1.5 µg/mL
Precision (%RSD) (estimated) < 2%< 3%
Sample Preparation Dilution, filtrationDilution, potential derivatization
Advantages - Good for less volatile compounds- Minimal sample preparation- Robust and widely available- High resolution- High sensitivity- Suitable for volatile compounds
Disadvantages - Lower resolution than GC for some isomers- Matrix interference can be an issue- Requires compound to be volatile or derivatized- High inlet temperatures can degrade some analytes

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of alkylphenols and is suitable for the direct quantification of this compound in many reaction mixtures.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) is recommended. A typical gradient could be:

    • 0-10 min: 50% to 90% Acetonitrile

    • 10-12 min: 90% Acetonitrile

    • 12-15 min: 90% to 50% Acetonitrile

    • 15-20 min: 50% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of this compound, which is sufficiently volatile for GC analysis.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

2. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration within the calibration range.

  • Vortex the sample to ensure homogeneity.

  • If necessary, pass the diluted sample through a small plug of silica gel or a 0.45 µm syringe filter to remove non-volatile materials.

3. Calibration:

  • Prepare a stock solution of this compound in the dilution solvent.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Workflow for Quantitative Analysis of this compound

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Vial Vial Filtration->Vial HPLC_GC HPLC or GC Analysis Vial->HPLC_GC Detector UV or FID Detection HPLC_GC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Calibration Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Logical Relationship of Analytical Method Validation Parameters

Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key parameters for analytical method validation.

A Comparative Benchmark: 2-Tert-butoxyphenol versus Other Ether Protecting Groups for Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. For the protection of the hydroxyl moiety in phenols, a variety of ether-forming groups are at the disposal of the synthetic chemist. This guide provides an objective comparison of 2-tert-butoxyphenol as a protecting group strategy against other commonly employed ether protecting groups, supported by available experimental data and detailed methodologies.

Introduction to Phenol Protection

The phenolic hydroxyl group is acidic and nucleophilic, and it can interfere with a wide range of chemical reactions. Protecting this functionality as an ether derivative is a common strategy to mask its reactivity. An ideal protecting group should be easy to introduce and remove in high yields, stable to a variety of reaction conditions, and should not introduce additional complications such as new stereocenters.

This guide focuses on the comparison of the tert-butyl ether of catechol (this compound) with other prevalent ether protecting groups for phenols, namely methyl, benzyl, and various silyl ethers.

Comparison of Key Performance Metrics

The choice of a protecting group is dictated by its stability under different reaction conditions and the ease and selectivity of its removal. The following tables summarize the performance of this compound in comparison to other common ether protecting groups for phenols based on available chemical literature.

Table 1: Stability of Phenolic Ether Protecting Groups under Various Conditions

Protecting GroupReagents/ConditionsStability
2-Tert-butyl Strong Acids (e.g., TFA, HCl)Labile
Strong Bases (e.g., NaOH, NaH)Stable
Hydrogenolysis (e.g., H₂, Pd/C)Stable
Oxidizing Agents (e.g., PCC, KMnO₄)Generally Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)Stable
Organometallics (e.g., Grignard, Organolithium)Stable
Methyl Strong Acids (e.g., HBr, BBr₃)Labile
Strong Bases (e.g., NaOH, NaH)Stable
Hydrogenolysis (e.g., H₂, Pd/C)Stable
Oxidizing/Reducing AgentsStable
OrganometallicsStable
Benzyl (Bn) Strong AcidsStable
Strong BasesStable
Hydrogenolysis (e.g., H₂, Pd/C)Labile
Oxidizing AgentsLabile at Benzylic Position
Reducing Agents (dissolving metal)Labile
OrganometallicsStable
Silyl Ethers
TMSMild Acids, H₂OVery Labile
TESMild AcidsLabile
TBS (TBDMS)Stronger Acids, Fluoride Ions (TBAF)Stable to mild acid
TIPSStronger Acids, Fluoride Ions (TBAF)More stable to acid
TBDPSStrong Acids, Fluoride Ions (TBAF)Very stable to acid

Table 2: Typical Conditions for Protection and Deprotection of Phenolic Ethers

Protecting GroupProtection Reagents and ConditionsDeprotection Reagents and Conditions
2-Tert-butyl Isobutylene, acid catalyst (e.g., H₂SO₄, TsOH); Di-tert-butyl dicarbonate, Mg(ClO₄)₂[1]; t-BuOH, P₂O₅[2]Trifluoroacetic acid (TFA), CH₂Cl₂; Aqueous phosphoric acid[1]
Methyl Dimethyl sulfate, K₂CO₃, acetone; Iodomethane, NaH, THFBBr₃, CH₂Cl₂; HBr (aq)
Benzyl (Bn) Benzyl bromide, K₂CO₃, acetone; Benzyl chloride, NaH, THFH₂, Pd/C, EtOH; Na, NH₃ (liq)
Silyl Ethers R₃SiCl, imidazole, DMFTetrabutylammonium fluoride (TBAF), THF; HF, pyridine; Acetic acid (for TMS, TES)

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the protection of a phenol as a tert-butyl ether and its subsequent deprotection.

Protocol 1: Protection of Catechol to form this compound

Materials:

  • Catechol

  • Isobutylene (condensed)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve catechol (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser charged with dry ice/acetone.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully condense isobutylene (1.5 equivalents) into the dropping funnel and add it dropwise to the catechol solution.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 equivalents) to the reaction mixture.

  • Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M NaOH solution until the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude catechol.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of phenolic protecting groups.

G cluster_start Starting Material cluster_analysis Analysis start Phenol Substrate p1 Protecting Group 1 (e.g., 2-Tert-butyl) start->p1 p2 Protecting Group 2 (e.g., Benzyl) start->p2 p3 Protecting Group 3 (e.g., TBS) start->p3 r1 Condition A (e.g., Strong Base) p1->r1 r2 Condition B (e.g., Hydrogenolysis) p1->r2 r3 Condition C (e.g., Fluoride) p1->r3 p2->r1 p2->r2 p2->r3 p3->r1 p3->r2 p3->r3 d1 Deprotection of PG1 d2 Deprotection of PG2 d3 Deprotection of PG3 a1 Yield & Purity Analysis (NMR, LC-MS) d1->a1 d2->a1 d3->a1

Caption: Workflow for comparing the stability and ease of removal of different phenolic protecting groups.

Reaction Pathway: Acid-Catalyzed Deprotection of this compound

The cleavage of the tert-butyl ether under acidic conditions proceeds via a stable tert-butyl cation intermediate.

G cluster_0 Protonation cluster_1 Formation of Tert-butyl Cation cluster_2 Formation of Isobutylene A A B B A->B C C B->C D D C->D

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ether of a phenol.

Conclusion

The this compound protecting group strategy offers a valuable tool in the synthetic chemist's arsenal, particularly when stability to basic, organometallic, and many oxidizing and reducing conditions is required. Its primary lability is towards acidic conditions, allowing for selective deprotection in the presence of acid-stable groups like benzyl ethers.

The choice of protecting group will always be context-dependent, relying on the specific reaction sequence planned. For instance, if subsequent steps involve hydrogenolysis, a benzyl ether would be unsuitable, making the tert-butyl ether a superior choice. Conversely, if acidic conditions must be employed elsewhere in the synthesis, a more robust protecting group like a benzyl or a sterically hindered silyl ether would be preferable. This guide serves as a foundational resource to aid in making an informed decision for the protection of phenolic hydroxyl groups.

References

Characterization of 2-Tert-butoxyphenol Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-tert-butoxyphenol. Understanding and controlling impurities in pharmaceutical intermediates is critical for ensuring the safety and efficacy of the final drug product. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents data in a clear, comparative format.

Introduction to this compound and Potential Impurities

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can affect the reaction yield, introduce toxic byproducts, and compromise the stability of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of catechol with a tert-butylating agent, such as tert-butyl chloride or tert-butyl bromide, in the presence of a base.

This synthesis, while effective, can lead to the formation of several process-related impurities. The primary competing reaction is the elimination of the tert-butyl halide to form isobutylene, especially given that tertiary halides readily undergo E2 elimination in the presence of a strong base. Furthermore, incomplete reaction or side reactions on the catechol ring can introduce other impurities.

Potential Impurities in this compound:

  • Catechol: Unreacted starting material.

  • 4-Tert-butylcatechol (4-TBC): A product of C-alkylation on the catechol ring.

  • 3-Tert-butylcatechol (3-TBC): An isomeric C-alkylation byproduct.[1][2]

  • 3,5-Di-tert-butylcatechol (DTBC): A di-substituted C-alkylation byproduct.[1][2]

  • Isobutylene: Formed via an E2 elimination side reaction.[3][4]

  • tert-Butanol: Formed from the hydrolysis of the tert-butylating agent.

Comparative Analysis of Analytical Techniques

The accurate identification and quantification of these impurities require robust analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for this purpose.

Table 1: Comparison of HPLC-UV and GC-MS for Impurity Analysis
ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Applicability Suitable for non-volatile and thermally labile compounds like catechol and its alkylated derivatives.Ideal for volatile and semi-volatile impurities like isobutylene and tert-butanol. Can also analyze derivatized phenols.
Sensitivity Good, typically in the ppm range.Excellent, often in the sub-ppm range.
Selectivity Moderate, relies on chromatographic separation and UV spectra.High, provides structural information from mass spectra, enabling definitive identification.
Quantification Excellent, with proper calibration.Good, requires appropriate internal standards for best accuracy.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are recommended starting methods for HPLC-UV and GC-MS analysis of this compound and its impurities.

HPLC-UV Method for Non-Volatile Impurities

This method is designed for the separation and quantification of catechol, 4-tert-butylcatechol, 3-tert-butylcatechol, and 3,5-di-tert-butylcatechol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm Injection Volume: 10 µL

Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the initial mobile phase composition (70:30 Water:Acetonitrile).

GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for the analysis of isobutylene, tert-butanol, and can also be used for the analysis of the phenolic components after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes

  • Ramp: 10 °C/min to 250 °C

  • Hold: 5 minutes at 250 °C

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: m/z 40-400

Sample Preparation (for volatile impurities): A headspace GC-MS method is recommended for isobutylene and tert-butanol. Prepare a solution of the this compound sample in a suitable solvent (e.g., DMSO) in a headspace vial.

Sample Preparation (for phenolic impurities): For the analysis of catechol and its alkylated derivatives by GC-MS, derivatization is often necessary to improve volatility and peak shape. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Visualization of Synthetic Pathway and Impurity Formation

The following diagram illustrates the Williamson ether synthesis of this compound and the potential pathways for impurity formation.

G cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_products Products cluster_impurities Impurities catechol Catechol reaction Base catechol->reaction unreacted_catechol Unreacted Catechol catechol->unreacted_catechol tert_butyl_halide tert-Butyl Halide tert_butyl_halide->reaction product This compound (Desired Product) reaction->product SN2 Pathway isobutylene Isobutylene (E2 Product) reaction->isobutylene E2 Pathway c_alkylated C-Alkylated Catechols (4-TBC, 3-TBC, DTBC) reaction->c_alkylated Friedel-Crafts Alkylation

Caption: Synthesis of this compound and potential impurity formation pathways.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of HPLC-UV and GC-MS provides a comprehensive analytical strategy for the detection, identification, and quantification of both volatile and non-volatile impurities. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to establish effective impurity control strategies. By understanding the potential impurities arising from the synthetic process and employing appropriate analytical techniques, the quality of this compound can be assured.

References

Safety Operating Guide

Proper Disposal of 2-Tert-Butoxyphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2-tert-butoxyphenol is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.

The proper handling and disposal of chemical waste are critical functions in a laboratory setting, governed by stringent regulations to protect both personnel and the environment. This compound, a substituted phenolic compound, requires careful management due to the potential hazards associated with this class of chemicals. Adherence to established protocols minimizes risks and ensures regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards of structurally similar compounds, such as 2-tert-butylphenol, it is prudent to assume that this compound may cause skin and eye irritation and is harmful to aquatic life.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.

Quantitative Data Summary

The following table summarizes key data for this compound and its close structural analog, 2-tert-butylphenol, to inform safe handling and disposal practices.

PropertyThis compound2-Tert-Butylphenol
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O
Molecular Weight 166.22 g/mol [2]150.22 g/mol
Physical State Data not availableLiquid[1]
Boiling Point Data not available224 °C / 435.2 °F[1]
Flash Point Data not available110 °C / 230 °F[1]
Hazards Data not available, assume hazards similar to related compoundsCauses skin and eye burns, toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for disposal.

Step 1: Waste Characterization and Segregation

  • Identify Waste Stream: Designate a specific waste stream for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • Segregate from Incompatibles: Do not mix phenolic waste with other chemical waste streams, particularly strong acids, bases, or oxidizers, to prevent hazardous reactions.

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting liquid this compound waste. Ensure the container has a secure, leak-proof screw cap.

  • Avoid Overfilling: Fill the waste container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling of Waste Containers

  • Properly Label: Immediately upon starting a waste container, affix a hazardous waste label.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Aquatic Hazard")

    • The date accumulation started

    • The laboratory name and contact information

Step 4: Storage of Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] The recommended method of disposal is typically incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate Waste Stream (Phenolic Waste Only) A->B C Select & Prepare Waste Container B->C D Label Container (Hazardous Waste) C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup (Contact EHS) E->F G Final Disposal (Licensed Vendor) F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2-Tert-butoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Tert-butoxyphenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin and eye burns, as well as damage to the digestive and respiratory tracts if ingested or inhaled. It is harmful if swallowed, inhaled, or absorbed through the skin. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye burns.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Prevents skin absorption and contact that can lead to severe skin burns.
Skin and Body Protection Chemical-resistant lab coat, apron, and closed-toe shoesProvides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respiratorMinimizes the risk of inhaling harmful vapors that can cause respiratory tract burns.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. All personnel must be trained on the specific hazards and handling procedures for this chemical.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in mist, vapors, or spray.[1]

    • Use only non-sparking tools to prevent ignition sources.[1]

    • Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

  • Doffing PPE: Remove PPE in the designated area, avoiding cross-contamination. Wash hands and any exposed skin thoroughly after handling.[1]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate potential harm.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Neutralize (if applicable and safe): For acidic or basic spills, a neutralizing agent may be used.

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including absorbent materials from spills, used PPE, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Emergency Equipment is Accessible prep1->prep2 prep3 Verify Fume Hood Certification prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Conduct Work in Fume Hood handle1->handle2 handle3 Handle with Care handle2->handle3 handle4 Keep Container Closed handle3->handle4 clean1 Doff PPE Correctly handle4->clean1 clean2 Wash Hands Thoroughly clean1->clean2 clean3 Store Chemical Properly clean2->clean3 disp1 Collect Hazardous Waste clean3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

Emergency Spill Response Workflow

Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step procedure for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.